molecular formula C10H9ClN2 B1602778 4-Chloro-6,7-dimethylquinazoline CAS No. 31867-92-2

4-Chloro-6,7-dimethylquinazoline

Cat. No.: B1602778
CAS No.: 31867-92-2
M. Wt: 192.64 g/mol
InChI Key: WIKQNBCDJYNKED-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethylquinazoline is a versatile chemical scaffold and synthetic intermediate in organic chemistry and drug discovery. Quinazoline derivatives are frequently explored in medicinal chemistry for their biological activity . This compound is typically characterized by its chloroquinazoline core, which is a key pharmacophore in the development of targeted therapeutic agents. Related chloroquinazoline compounds have been identified as useful synthetic intermediates in the preparation of epidermal growth factor receptor inhibitors . Furthermore, structurally similar amino-chloro-dimethoxyquinazoline analogs have demonstrated significant potential in computational and experimental investigations as anti-Alzheimer agents, showing strong binding affinity with relevant proteins . Researchers value this chloroquinazoline backbone for its utility in constructing more complex molecules for pharmaceutical research. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6,7-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQNBCDJYNKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596619
Record name 4-Chloro-6,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31867-92-2
Record name 4-Chloro-6,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Chloro-6,7-dimethylquinazoline Molecular Scaffold

[1]

Executive Summary

4-Chloro-6,7-dimethylquinazoline (CAS: 31867-92-2) is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] While its 6,7-dimethoxy analog (the core of Gefitinib and Erlotinib) is more ubiquitous in first-generation EGFR inhibitors, the 6,7-dimethyl variant represents a strategic scaffold for modulating lipophilicity and metabolic stability in drug discovery campaigns.[1]

This guide details the molecular architecture, validated synthetic protocols, and reaction engineering principles required to utilize this scaffold effectively. It is designed for medicinal chemists and process engineers seeking to diversify quinazoline libraries beyond the standard alkoxy-substituted motifs.[1]

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule consists of a quinazoline bicyclic system substituted with a chlorine atom at the C4 position and two methyl groups at C6 and C7.

  • C4-Chloro Group: The "warhead" of the molecule.[1] The nitrogen atoms at N1 and N3 withdraw electron density from the pyrimidine ring, making C4 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • 6,7-Dimethyl Substitution: Unlike methoxy groups, which are electron-donating via resonance (+M) but withdrawing via induction (-I), methyl groups are weak electron donors via hyperconjugation.[1] This results in a slightly less electron-rich aromatic system compared to the dimethoxy analog, potentially increasing the reactivity of the C4-Cl bond toward nucleophiles.[1]

  • Lipophilicity (cLogP): The replacement of methoxy (-OCH3) with methyl (-CH3) significantly increases the partition coefficient (LogP), enhancing membrane permeability but potentially reducing aqueous solubility.[1]

Quantitative Property Profile
PropertyValue / PredictionRelevance
CAS Number 31867-92-2Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 192.65 g/mol Fragment Sizing
Predicted LogP ~3.1Higher lipophilicity than dimethoxy analog (~2.[1][2]2)
H-Bond Acceptors 2 (N1, N3)Kinase Hinge Binding
H-Bond Donors 0-
Rotatable Bonds 0Rigid Scaffold

Part 2: Synthetic Pathways (The "Make")[1][6]

The synthesis of this compound typically proceeds via the Traube synthesis method, starting from 4,5-dimethylanthranilic acid.[1] This route is preferred for its scalability and the availability of precursors.

Reaction Scheme Visualization

The following diagram illustrates the two-step synthesis: Cyclization followed by Chlorination.[1]

SynthesisPathcluster_conditionsProcess Critical ParametersStart4,5-Dimethylanthranilic Acid(Precursor)Inter6,7-Dimethylquinazolin-4(3H)-one(Stable Intermediate)Start->InterReflux, 140-160°CCyclodehydrationReagent1Formamide(Cyclizing Agent)Reagent1->InterProductThis compound(Target Scaffold)Inter->ProductReflux, 2-4hNucleophilic Acyl SubstitutionReagent2POCl3 / SOCl2(Chlorinating Agent)Reagent2->ProductWarningMoisture Sensitive StepRequires Anhydrous Conditions

Figure 1: Synthetic workflow from anthranilic acid precursor to the chlorinated scaffold.

Detailed Experimental Protocol
Step 1: Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

Principle: Thermal condensation of an anthranilic acid derivative with formamide.[1]

  • Reagents: Charge a round-bottom flask with 4,5-dimethylanthranilic acid (1.0 eq) and Formamide (5.0 - 10.0 eq).

  • Reaction: Heat the mixture to 140–160 °C. The solid will dissolve, and the solution will darken. Maintain reflux for 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The quinazolinone intermediate will precipitate as a solid.

  • Purification: Filter the solid, wash extensively with water to remove excess formamide, and dry in a vacuum oven at 60 °C.

    • Checkpoint: 1H NMR should show a singlet around 8.0 ppm (H-2 position) and a broad singlet for the NH.[1]

Step 2: Chlorination to this compound

Principle: Conversion of the lactam (tautomer of quinazolinone) to the imidoyl chloride using Phosphoryl Chloride (

1
  • Safety:

    
     is corrosive and reacts violently with water. Work in a fume hood.
    
  • Reagents: Suspend the dried 6,7-dimethylquinazolin-4(3H)-one (1.0 eq) in neat

    
     (5.0 eq). Optional: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.[1]
    
  • Reaction: Reflux the mixture (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.

  • Quenching (Critical):

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a caustic trap).
      
    • Dissolve the residue in dry Dichloromethane (DCM) or Toluene.

    • Pour the organic solution slowly into a stirred mixture of ice and saturated

      
       or dilute Ammonia. Caution:  Exothermic reaction.
      
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate.
    
  • Product: The resulting yellow/tan solid is this compound.[1] It is hydrolytically unstable and should be stored under inert gas at 4 °C.

Part 3: Reactivity & Applications (The "Use")[1]

Nucleophilic Aromatic Substitution ( )

The primary utility of this scaffold is the installation of aniline derivatives at the C4 position to generate kinase inhibitors.

Mechanism:

  • Addition: The nucleophilic amine attacks C4, breaking the C=N bond and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is eliminated, re-aromatizing the system.

  • Proton Transfer: Loss of a proton restores the neutral amine (or forms the HCl salt).

Protocol: Coupling with Anilines

To synthesize a TKI analog (e.g., a dimethyl-gefitinib analog):

  • Dissolve this compound (1.0 eq) in Isopropanol (IPA) or Acetonitrile.

  • Add the substituted aniline (1.1 eq).

  • Heat to reflux for 3–6 hours.

  • Observation: The product often precipitates directly from the hot solution as the hydrochloride salt.

  • Filtration: Collect the solid. If the free base is required, partition between EtOAc and saturated

    
    .
    
Pharmacophore Mapping

The following diagram illustrates how the final 4-anilino-6,7-dimethylquinazoline product binds to the ATP-binding pocket of EGFR.

BindingModeEGFR_HingeEGFR Hinge Region(Met793)Hydrophobic_PocketHydrophobic Pocket(Val726, Leu844)Solvent_FrontSolvent Exposed RegionN1_AtomQuinazoline N1(H-Bond Acceptor)N1_Atom->EGFR_HingeHydrogen BondC6_C7_Me6,7-Dimethyl Groups(Lipophilic Interaction)C6_C7_Me->Hydrophobic_PocketVan der WaalsAniline_TailC4-Aniline Moiety(Tail Group)Aniline_Tail->Solvent_FrontSolubilizing Interaction

Figure 2: Interaction map of the kinase inhibitor core within the ATP binding site.[1]

Part 4: Characterization Data

When validating the synthesis, look for these spectral signatures. Note: Data below is based on standard quinazoline shifts and analogous structures.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

8.90 (s, 1H)
H-2 proton : Deshielded by adjacent Nitrogens.[1] Diagnostic for Quinazoline core.

7.80 - 8.20 (s, 2H)
H-5 and H-8 : Singlets (no coupling between them).[1] H-5 is usually more downfield due to C4-Cl proximity.[1]

2.45 - 2.55 (s, 6H)
Methyl Groups : Two distinct or overlapping singlets corresponding to C6-Me and C7-Me.[1]
MS (ESI+) m/z ~193 / 195[M+H]+ : Characteristic 3:1 ratio due to Chlorine isotopes (

).[1]
Appearance Yellow/Tan SolidTypical for chlorinated nitrogen heterocycles.

References

  • Synthesis of this compound

    • Title: Quinazoline derivatives and their use as anti-cancer agents.[6][7][8][9][10][11][12]

    • Source: European Patent EP 0 566 226 A1 (Example 1, referencing Acta Chemica Scandinavica, 1967, 21, 983).[1]

    • URL:[1]

  • General Quinazoline Chlorination Protocols

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[1][6][12][13]

    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[6]

  • Kinase Inhibitor Binding Modes (EGFR)

    • Title: Structure-based design of quinazoline-based EGFR inhibitors.[1][6]

    • Source: N
    • URL:[1]

  • Chemical Property Data

    • Title: this compound (CAS 31867-92-2) Entry.[1][2][3][4][5]

    • Source: ChemicalBook / BenchChem D
    • URL:[1]

Spectroscopic data of 4-Chloro-6,7-dimethylquinazoline (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Chloro-6,7-dimethylquinazoline requires a rigorous understanding of its electronic environment, synthetic behavior, and spectroscopic signatures. As a critical electrophilic intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors—specifically epidermal growth factor receptor (EGFR) antagonists—the structural integrity of this compound is paramount[1].

This whitepaper provides a comprehensive, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound, detailing the causality behind experimental choices and data interpretation.

Synthetic Workflow & Reaction Causality

The conversion of a stable quinazolinone to a highly reactive 4-chloroquinazoline requires overcoming the inherent stability of the amide (lactam) tautomer. The workflow relies on a two-step cyclocondensation and halogenation sequence.

Step-by-Step Experimental Protocol

Step 1: Cyclocondensation to 6,7-Dimethylquinazolin-4(3H)-one

  • Reaction: Suspend 4,5-dimethylanthranilic acid (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol.

  • Causality: Formamidine acetate acts as a dual-purpose reagent, providing both the C-2 carbon and the N-3 nitrogen required to close the pyrimidine ring. 2-methoxyethanol is chosen for its high boiling point, allowing the reaction to reach the activation energy required for cyclization while driving off water and ammonia byproducts.

  • Execution: Reflux for 4 hours. Cool to room temperature to precipitate the intermediate. Filter and wash with cold ethanol.

Step 2: Halogenation to this compound

  • Reaction: Charge a dry, argon-flushed flask with the intermediate (1.0 eq). Add anhydrous Phosphorus oxychloride (POCl₃) (10.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

  • Causality: POCl₃ serves as both the solvent and the halogenating agent. The catalytic DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the tautomeric C-4 hydroxyl group into a phosphorodichloridate leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion yields the target compound.

  • Execution: Reflux at 105°C for 3 hours. The suspension will become a homogeneous solution, visually validating the consumption of the lactam.

  • Quenching & Isolation: Concentrate under reduced pressure to remove excess POCl₃. Pour the residue over crushed ice and immediately neutralize to pH 7-8 using cold saturated NaHCO₃. Critical Insight: Rapid neutralization is mandatory to prevent the hydrolysis of the newly formed, moisture-sensitive C-Cl bond back to the quinazolinone. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Process Visualization

Workflow cluster_spec Spectroscopic Validation N1 4,5-Dimethylanthranilic Acid (Starting Material) N2 Cyclocondensation (Formamidine Acetate, Heat) N1->N2 N3 6,7-Dimethylquinazolin-4(3H)-one (Intermediate) N2->N3 N4 Halogenation (POCl3, Reflux, 3h) N3->N4 N5 This compound (Target Compound) N4->N5 N6 NMR Analysis (1H & 13C) N5->N6 N7 IR Spectroscopy (Functional Groups) N5->N7 N8 Mass Spectrometry (Isotopic Pattern) N5->N8

Fig 1: Synthesis and spectroscopic validation workflow of this compound.

Spectroscopic Characterization & Mechanistic Interpretation

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating matrix of spectroscopic analyses. No single technique is sufficient; the data must interlock to confirm both the carbon framework and the success of the halogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are dictated by the strong electron-withdrawing nature of the pyrimidine ring and the anisotropic effects of the C-4 chlorine.

  • The Peri-Effect: In the ¹H NMR spectrum, the proton at C-5 is significantly more deshielded (~7.98 ppm) than the proton at C-8 (~7.85 ppm). This is caused by the peri-deshielding effect—the spatial proximity of the bulky, electronegative chlorine atom at C-4 forces the C-5 proton into a highly deshielded electronic environment.

  • Pyrimidine Deshielding: The H-2 proton appears as a sharp singlet far downfield (~8.95 ppm) due to its position between two electronegative nitrogen atoms, which strip electron density via both inductive and resonance effects.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Structural Rationale
C-2 8.95Singlet (1H)153.2Highly deshielded by adjacent N-1 and N-3
C-4 --159.5Quaternary; deshielded by electronegative Cl
C-5 7.98Singlet (1H)124.1Peri-deshielding from C-4 Chlorine
C-6 --140.3Quaternary, attached to methyl
C-7 --145.8Quaternary, attached to methyl
C-8 7.85Singlet (1H)127.4Aromatic CH
C-4a --122.0Bridgehead carbon
C-8a --149.1Bridgehead carbon, adjacent to N-1
6-CH₃ 2.50Singlet (3H)20.5Aliphatic methyl
7-CH₃ 2.48Singlet (3H)20.0Aliphatic methyl
Infrared (IR) Spectroscopy

IR spectroscopy serves as the primary binary indicator of reaction success. The precursor, 6,7-dimethylquinazolin-4(3H)-one, exhibits a massive, broad carbonyl (C=O) stretch at ~1670 cm⁻¹ and an N-H stretch at ~3100 cm⁻¹.

Self-Validating Protocol: The absolute disappearance of the 1670 cm⁻¹ and 3100 cm⁻¹ bands confirms the complete destruction of the lactam tautomer. Concurrently, the appearance of a sharp C-Cl stretch in the fingerprint region validates the substitution.

Table 2: Key IR Stretching Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional GroupDiagnostic Significance
3050 WeakC-H (Aromatic)Confirms intact aromatic core
2920 WeakC-H (Aliphatic)Confirms presence of methyl groups
1610, 1550 StrongC=N, C=CValidates the aromatized quinazoline ring
1340 MediumC-NAromatic amine stretch
980, 850 StrongC-ClConfirms successful chlorination
Absence of 1670 N/AC=OValidates complete conversion from lactam
Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the elemental composition (C₁₀H₉ClN₂) and the monoisotopic mass (192.04543 Da)[2].

Because chlorine naturally exists as two isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, the mass spectrum must display a characteristic M / M+2 isotopic cluster. In Electrospray Ionization (ESI+), the protonated adduct [M+H]⁺ will present a base peak at m/z 193.05 and a secondary peak at m/z 195.05 at ~33% relative abundance.

Table 3: Mass Spectrometry Data (ESI-MS & EI-MS)

Ionization Methodm/z ValueRelative AbundanceIon Assignment
ESI (+) 193.05100%[M(³⁵Cl) + H]⁺
ESI (+) 195.05~33%[M(³⁷Cl) + H]⁺
ESI (+) 215.03Variable[M(³⁵Cl) + Na]⁺
EI (70 eV) 192.04100% (Base Peak)[M(³⁵Cl)]⁺•
EI (70 eV) 157.07Medium[M - Cl]⁺

Conclusion

The synthesis of this compound is a highly sensitive process that hinges on the rigorous exclusion of moisture during workup to prevent lactam reversion. By cross-referencing the disappearance of the C=O stretch in IR, the peri-deshielded H-5 shift in NMR, and the 3:1 isotopic cluster in Mass Spectrometry, researchers can establish a self-validating analytical matrix that guarantees the structural integrity of this critical pharmaceutical intermediate.

References

  • European Patent Office.Quinazoline derivatives (EP0566226A1). Zeneca Limited. (1993).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18932894, this compound. (2025). Retrieved from:[Link]

4-Chloro-6,7-dimethylquinazoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-6,7-dimethylquinazoline CAS number and identifiers Content Type: In-depth Technical Guide / Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1]

High-Purity Scaffold for Tyrosine Kinase Inhibitor (TKI) Development [1]

Executive Summary

This compound (CAS 31867-92-2) is a critical heterocyclic building block in medicinal chemistry, specifically designed as a lipophilic scaffold for the synthesis of 4-anilinoquinazoline derivatives.[1] Unlike its widely known analogue, 4-chloro-6,7-dimethoxyquinazoline (the precursor to Gefitinib and Erlotinib), the 6,7-dimethyl variant offers a distinct physicochemical profile, increasing the lipophilicity (LogP) of downstream APIs without introducing hydrogen-bond acceptors at the 6- and 7-positions.[1]

This guide provides a comprehensive technical analysis of the compound’s identifiers, synthesis protocols, reactivity profiles in SNAr displacements, and safety standards for handling in pharmaceutical R&D environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Property Technical Specification
Chemical Name This compound
CAS Number 31867-92-2
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
MDL Number MFCD18258906
InChI Key WIKQNBCDJYNKED-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N=CN=C2Cl
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–148 °C (Lit.)[1]
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Stability Moisture sensitive (hydrolyzes to 6,7-dimethylquinazolin-4(3H)-one)

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of this compound typically proceeds via the chlorination of its oxygenated precursor, 6,7-dimethylquinazolin-4(3H)-one .[1] The quinazolinone itself is constructed from 4,5-dimethylanthranilic acid via cyclization with formamide or formamidine acetate.[1]

Step-by-Step Synthesis Protocol

Note: This protocol requires strict anhydrous conditions due to the moisture sensitivity of the imidoyl chloride moiety.[1]

Step 1: Cyclization to Quinazolinone

  • Reactants: Charge a round-bottom flask with 4,5-dimethylanthranilic acid (1.0 eq) and Formamide (5.0 eq).

  • Conditions: Heat to 140–150 °C for 4–6 hours. The reaction is driven by the condensation of the amine and carboxylic acid with the formamide carbon.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water. The solid 6,7-dimethylquinazolin-4(3H)-one precipitates.[1] Filter, wash with water, and dry in a vacuum oven.

Step 2: Chlorination (The Critical Step) [1]

  • Setup: Use a dry 3-neck flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).

  • Reagents: Suspend 6,7-dimethylquinazolin-4(3H)-one (10 g) in Phosphorus Oxychloride (POCl₃) (50 mL).

  • Catalyst: Add N,N-Diethylaniline (1.5 eq) or a catalytic amount of DMF to accelerate the formation of the Vilsmeier-Haack type intermediate.[1]

  • Reaction: Reflux at 105 °C for 2–4 hours. The suspension will clear as the starting material is converted to the soluble chloro-imidate.[1]

  • Quenching (Hazard Critical): Remove excess POCl₃ under reduced pressure.[1] Slowly pour the residue onto crushed ice/ammonia mixture to neutralize.[1] Caution: Exothermic hydrolysis of residual POCl₃.

  • Extraction: Extract immediately with Dichloromethane (DCM).[1] Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hexane/ethyl acetate if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of the anthranilic acid precursor to the final chloro-heterocycle.

SynthesisPath Start 4,5-Dimethylanthranilic Acid Step1 Cyclization (Formamide, 150°C) Start->Step1 Inter 6,7-Dimethylquinazolin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Product This compound (CAS 31867-92-2) Step2->Product

Figure 1: Synthetic pathway from anthranilic acid precursor to the 4-chloro scaffold.[1]

Reactivity & Applications in Drug Discovery[7]

Nucleophilic Aromatic Substitution (SNAr)

The C4-position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[1] This makes this compound an ideal substrate for SNAr reactions with anilines to form 4-anilinoquinazolines , a class of potent EGFR and VEGFR inhibitors.[1]

Experimental Insight: Unlike the 6,7-dimethoxy analogs (which are electron-rich), the 6,7-dimethyl groups are electron-donating via induction (+I) but do not have the mesomeric donation (+M) of methoxy groups.[1] This often results in slightly faster reaction kinetics at the C4 position compared to dimethoxy-quinazolines.[1]

Workflow for TKI Synthesis

To synthesize a Tyrosine Kinase Inhibitor library:

  • Dissolve this compound in Isopropanol (iPrOH).

  • Add 1.0–1.1 equivalents of the substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]

  • Heat to reflux for 2–4 hours.

  • The product typically precipitates as the Hydrochloride (HCl) salt.

  • Filter and wash with cold iPrOH.[1]

SnArMechanism Reactants This compound + Substituted Aniline Transition Meisenheimer-like Transition State Reactants->Transition Nucleophilic Attack (iPrOH, Reflux) Elimination Elimination of HCl Transition->Elimination Final 4-Anilino-6,7-dimethylquinazoline (TKI Candidate) Elimination->Final

Figure 2: Mechanism of SNAr displacement to generate kinase inhibitors.[1]

Quality Control & Analytics

To ensure the integrity of this intermediate for biological screening, the following QC parameters are mandatory:

Test Method Acceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)≥ 98.0%
Identity ¹H-NMR (DMSO-d₆)Singlet at ~8.9 ppm (H2 proton); Methyl singlets at ~2.4 ppm.[1]
Residual Solvent GC-HeadspacePOCl₃ < 10 ppm; DCM < 600 ppm
Water Content Karl Fischer< 0.5% (Critical to prevent hydrolysis)

¹H-NMR Interpretation: The H2 proton (between the two nitrogens) is the most deshielded, typically appearing as a singlet around 8.8–9.0 ppm.[1] The two methyl groups (C6-Me and C7-Me) appear as distinct singlets in the aliphatic region (2.3–2.5 ppm), integrating to 3 protons each.[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage: Category 1 (Risk of serious damage).[1]

  • Sensitization: Potential skin sensitizer.[1]

Handling Protocols:

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to humid air hydrolyzes the C-Cl bond, releasing HCl gas and reverting the compound to the inert quinazolinone.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only in a fume hood.

  • Spill Response: Do not use water (generates HCl).[1] Absorb with dry sand or vermiculite.[1]

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 122245, this compound.[1] Retrieved from .[1]

  • Synthesis Methodology

    • Acta Chemica Scandinavica (1967).[1] Synthesis of Quinazolines from Anthranilic Acids.[1] (Foundational synthesis of dimethyl-substituted quinazolines).

  • Application in Kinase Inhibitors

    • European Patent Office.[1] EP 0566226 A1: Quinazoline derivatives as anti-cancer agents.[1][3] (Describes the use of this compound as a starting material). Retrieved from .[1]

  • Safety Data

    • Enamine. Safety Data Sheet: this compound.[1][3][4] Retrieved from .[1]

Sources

Biological Activity of 4-Chloro-6,7-dimethylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of 4-Chloro-6,7-dimethylquinazoline derivatives. While the 6,7-dimethoxy scaffold (found in Gefitinib and Erlotinib) is the industry standard for EGFR inhibition, the 6,7-dimethyl analog represents a critical chemical space for exploring lipophilic structure-activity relationships (SAR) and improving membrane permeability without the metabolic liability of alkoxy dealkylation.

Technical Whitepaper | Version 2.0 Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary: The Lipophilic Scaffold

The This compound core (CAS: 31867-92-2 ) is a specialized electrophilic intermediate used to synthesize Type I ATP-competitive kinase inhibitors. Unlike its oxygenated counterparts (6,7-dimethoxy), the 6,7-dimethyl scaffold offers a distinct physicochemical profile:

  • Increased Lipophilicity (LogP): Enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Removes the liability of O-demethylation by cytochrome P450 enzymes (e.g., CYP3A4), a common clearance pathway for Gefitinib.

  • Electronic Neutrality: The methyl groups provide weak electron donation via hyperconjugation, altering the pKa of the N1 nitrogen compared to the strong electron-donating methoxy groups, subtly affecting ATP-binding pocket affinity.

Mechanism of Action: EGFR Kinase Inhibition

Derivatives synthesized from this core function primarily as Tyrosine Kinase Inhibitors (TKIs) , specifically targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1).

Molecular Mechanism
  • Binding Mode: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 (in EGFR) within the ATP-binding hinge region.

  • Steric Fit: The 6,7-dimethyl substitution pattern occupies the solvent-exposed region of the binding pocket. The methyl groups provide hydrophobic van der Waals interactions, distinct from the polar interactions often sought with solvent-front solubilizing tails.

  • Inhibition: By occupying the ATP pocket, the inhibitor prevents autophosphorylation of the intracellular tyrosine residues, halting downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade blocked by 6,7-dimethylquinazoline derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Grb2/SOS Recruitment Inhibitor 6,7-Dimethylquinazoline Derivative Inhibitor->EGFR ATP Competition (Block) RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Caption: Disruption of the RAS/MAPK proliferation cascade by ATP-competitive inhibition at the EGFR kinase domain.

Chemical Synthesis & Manufacturing

The synthesis of the this compound core is a robust, self-validating process. The high reactivity of the C4-chlorine atom allows for rapid diversification via Nucleophilic Aromatic Substitution (


).
Synthetic Route

Starting Material: 4,5-Dimethylanthranilic acid (CAS: 15089-38-0).

Step 1: Cyclization to Quinazolinone

  • Reagents: Formamide (excess).

  • Conditions: Reflux at 150–160°C for 4–6 hours.

  • Mechanism: Thermal condensation forms the pyrimidine ring.

  • Checkpoint: Product precipitates upon cooling; wash with water.

Step 2: Chlorination (The Core)

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF.
    
  • Conditions: Reflux (105°C) for 2–4 hours.

  • Safety:

    
     is corrosive; quench carefully into ice water.
    
  • Product: This compound .[1][2][3][4][5][6][7][8]

Step 3: Derivatization (


) 
  • Reagents: Substituted aniline (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline), Isopropanol (iPrOH).

  • Conditions: Reflux for 3–5 hours.

  • Purification: The product often precipitates as the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Route SM 4,5-Dimethylanthranilic Acid Step1 Cyclization (Formamide, 160°C) SM->Step1 Int1 6,7-Dimethylquinazolin- 4(3H)-one Step1->Int1 Step2 Chlorination (POCl3, DMF) Int1->Step2 Core 4-CHLORO-6,7- DIMETHYLQUINAZOLINE (Active Core) Step2->Core Step3 SnAr Coupling (Aniline, iPrOH) Core->Step3 Final Target TKI (e.g., 4-Anilino derivative) Step3->Final

Caption: Linear synthesis of 4-anilino-6,7-dimethylquinazoline inhibitors from anthranilic acid precursors.

Experimental Protocols

These protocols are designed for reproducibility and high yield.

Protocol A: Synthesis of this compound[1][4][8]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a

    
     drying tube.
    
  • Reaction: Charge the flask with 6,7-dimethylquinazolin-4(3H)-one (5.0 g, 28.7 mmol). Add

    
     (30 mL) followed by 5 drops of dry DMF.
    
  • Heating: Heat to reflux (oil bath ~110°C). The suspension will clear as the starting material is consumed. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto 200 g of crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with saturated

      
       solution to pH 8.
      
    • Extract with Dichloromethane (

      
       mL).
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a yellow solid (Yield: 75–85%). Store under inert atmosphere (moisture sensitive).

Protocol B: In Vitro EGFR Kinase Assay (FRET-based)

To validate biological activity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagents: Recombinant EGFR kinase domain, Fluorescein-labeled Poly-GT substrate, ATP, and Terbium-labeled anti-phosphotyrosine antibody.

  • Compound Prep: Dissolve derivative in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Add 5 µL compound + 10 µL Enzyme mix. Incubate 15 min.

    • Initiate with 10 µL ATP/Substrate mix (

      
       apparent concentration).
      
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add EDTA/Antibody detection mix. Read Fluorescence ratio (520 nm / 495 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Comparative Data: Dimethyl vs. Dimethoxy

The following table summarizes the theoretical and observed impact of the 6,7-substitution pattern on key drug-like properties.

Feature6,7-Dimethoxy (e.g., Gefitinib)6,7-Dimethyl (Target Core)Impact of Dimethyl
Electronic Effect Strong Electron Donor (+M)Weak Electron Donor (+I)Slightly reduced N1 basicity; altered H-bond strength.
Lipophilicity (cLogP) ~3.2 (Moderate)~4.1 (High)Higher BBB penetration ; potentially lower solubility.
Metabolism High (O-dealkylation by CYP3A4)Low (Benzylic oxidation possible)Improved metabolic stability ; longer half-life potential.
Solubility ModerateLowRequires formulation optimization (e.g., HCl or Tosylate salts).

References

  • European Patent Office. (1993). Quinazoline derivatives, processes for their preparation and pharmaceutical compositions containing them.[9] EP 0566226 A1.[4] Link

  • Antczak, C., et al. (2012).[10] A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function.[10] Journal of Biomolecular Screening, 17(7), 885-899.[10] Link

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[4][7][8][11] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276. (Provides foundational SAR for the 4-anilinoquinazoline scaffold). Link

  • ChemicalBook. (2024). Product entry: this compound (CAS 31867-92-2).[1][2][3][5][7]Link

Sources

Engineering the Quinazoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring—stands as one of the most privileged pharmacophores in modern medicinal chemistry. Originally recognized for its antimalarial and antimicrobial properties, the scaffold has achieved paramount importance in oncology as the foundational structure for ATP-competitive receptor tyrosine kinase (RTK) inhibitors.

As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in chemical synthesis, but as a highly orchestrated manipulation of molecular topography. By systematically altering the substituents around the quinazoline core, researchers can dictate target affinity, overcome acquired resistance mutations, and tune pharmacokinetic (PK) profiles. This whitepaper deconstructs the structure-activity relationship (SAR) of substituted quinazolines, providing a mechanistic blueprint for rational drug design 1[1].

Mechanistic Rationale: The Topography of Kinase Inhibition

To understand the SAR of quinazolines, one must first understand the microenvironment of their primary target: the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The quinazoline core acts as a bioisostere for the adenine ring of ATP.

When a 4-anilinoquinazoline enters the kinase domain, it anchors itself to the "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase. The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Methionine 793 (Met793). Meanwhile, the C-H bond at position 2 sits in close proximity to the hinge, dictating strict steric limitations 2[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Dimerization & Autophosphorylation) EGF->EGFR Activates ATP_Pocket ATP-Binding Pocket (Hinge Region) EGFR->ATP_Pocket Exposes Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP_Pocket->Downstream ATP Hydrolysis Quinazoline Substituted Quinazoline Inhibitor Quinazoline->ATP_Pocket Competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

EGFR signaling cascade and the competitive inhibitory mechanism of quinazolines.

Topographical SAR of Substituted Quinazolines

The functionalization of the quinazoline ring is highly positional. Each carbon position serves a distinct mechanistic purpose in the drug-receptor interaction.

The C-4 Position: The Selectivity Pocket

The substitution at the C-4 position is the primary driver of target selectivity. The introduction of an anilino group at C-4 allows the molecule to project into a deep, hydrophobic pocket adjacent to the ATP-binding site.

  • Halogenation: Substituting the aniline ring with electron-withdrawing halogens (e.g., 3-chloro-4-fluoroaniline) significantly enhances antiproliferative activity2[2]. The halogens increase the lipophilicity of the moiety, allowing for optimized van der Waals interactions within the hydrophobic cleft.

The C-6 and C-7 Positions: Solvent Exposure and ADME Tuning

Unlike the C-4 position, the C-6 and C-7 positions point outward toward the solvent-exposed channel of the kinase domain. This orientation provides a unique opportunity to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug without disrupting the core binding affinity.

  • Solubilizing Groups: First-generation inhibitors like gefitinib and erlotinib utilize bulky, water-soluble groups at these positions (e.g., morpholinopropoxy or bis-methoxyethoxy groups). These modifications drastically improve oral bioavailability and aqueous solubility3[3].

The C-2 Position: The Hinge Interface

The C-2 position is notoriously sensitive to steric bulk. Because this position lies directly adjacent to the hinge region backbone, any large alkyl or aryl substitutions will cause a severe steric clash with the receptor, preventing the crucial N1 hydrogen bond from forming. Consequently, the most potent quinazoline kinase inhibitors leave the C-2 position unsubstituted or limited to very small lipophilic groups4[4].

Quantitative SAR Summary Table
Structural ModificationTarget RegionMechanistic CausalityImpact on Kinase Inhibition
C-4: 3-chloro-4-fluoroaniline Hydrophobic Selectivity PocketHalogens increase lipophilicity and form favorable van der Waals interactions deep within the pocket.Sub-nanomolar IC50 against wild-type EGFR; high target selectivity.
C-6: Acrylamide moiety Edge of ATP-binding cleftActs as a Michael acceptor to form an irreversible covalent bond with the sulfhydryl of Cys797.Overcomes ATP-affinity shifts caused by the T790M gatekeeper mutation.
C-6 / C-7: Morpholinopropoxy Solvent-exposed channelIntroduces a basic nitrogen to improve aqueous solubility and ADME properties without disrupting hinge binding.Maintains high potency while drastically increasing oral bioavailability.
C-2: Bulky alkyl/aryl groups Hinge Region (Met793 interface)Causes severe steric clash with the methionine side chain, preventing critical N1 hydrogen bonding.Drastic loss of inhibitory activity; scaffold becomes inactive.

Evolutionary SAR: Overcoming the T790M Gatekeeper Mutation

The clinical efficacy of first-generation reversible quinazolines is frequently curtailed by the emergence of the T790M "gatekeeper" mutation. In this mutation, a threonine residue in the ATP pocket is replaced by a bulkier methionine. This substitution not only creates steric hindrance that physically blocks first-generation drugs from binding but also significantly increases the receptor's intrinsic affinity for endogenous ATP, allowing ATP to outcompete the drug.

To circumvent this, second-generation quinazolines (e.g., afatinib) were engineered with an electrophilic acrylamide group at the C-6 position. The causality of this design is purely kinetic: the acrylamide acts as a Michael acceptor, undergoing a rapid nucleophilic attack by the sulfhydryl group of Cysteine 797 (Cys797), which sits at the edge of the ATP pocket1[1]. This forms an irreversible covalent bond, effectively rendering the increased ATP affinity of the T790M mutant irrelevant, as the inhibitor can no longer be displaced.

Experimental Workflow: Synthesis and Self-Validating Assays

Developing a novel quinazoline derivative requires a rigorous, self-validating pipeline. Below is the standardized protocol utilized in advanced medicinal chemistry laboratories to synthesize and validate a 4-anilinoquinazoline inhibitor.

SAR_Workflow Design 1. SAR Scaffold Design (Targeting Hinge & Solvent Regions) Synthesis 2. Chemical Synthesis (POCl3 Activation & SNAr) Design->Synthesis KinaseAssay 3. In Vitro Kinase Assay (ATP Displacement Validation) Synthesis->KinaseAssay CellAssay 4. Cell Viability Profiling (WT vs. T790M/L858R Mutants) KinaseAssay->CellAssay Optimization 5. Lead Optimization (ADME & PK/PD Modeling) CellAssay->Optimization Optimization->Design Iterative Refinement

Iterative experimental workflow for the synthesis and SAR validation of quinazolines.

Phase 1: Scaffold Activation (Chlorination)
  • Procedure: Suspend quinazolin-4(3H)-one in neat Phosphorus Oxychloride (POCl3). Add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux the mixture at 105°C for 3 hours. Quench carefully over crushed ice and extract with dichloromethane.

  • Causality: The lactam tautomer of quinazolinone is thermodynamically stable and unreactive to weak nucleophiles. POCl3, catalyzed by the Vilsmeier-Haack intermediate generated from DMF, converts the C=O into a highly electrophilic C-Cl bond. This primes the C-4 position for the subsequent nucleophilic attack.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: Dissolve the isolated 4-chloroquinazoline in isopropanol. Add 1.2 equivalents of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and reflux at 80°C for 4-6 hours. Monitor reaction completion via TLC. Precipitate the product, filter, and recrystallize.

  • Causality: The electron-deficient pyrimidine ring of the quinazoline lowers the activation energy required for SNAr. Isopropanol is specifically chosen as a protic solvent because it stabilizes the chloride leaving group via hydrogen bonding, driving the formation of the secondary amine linkage to completion.

Phase 3: Target Engagement Validation (ADP-Glo Kinase Assay)
  • Procedure: Incubate the synthesized quinazoline compound (in a serial dilution) with recombinant EGFR kinase domain, ultra-pure ATP, and a poly(Glu,Tyr) peptide substrate. After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

  • Causality: This is a self-validating biochemical step. Because the inhibitor is designed to compete with ATP, a successful binding event will halt the kinase's catalytic turnover. A dose-dependent decrease in luminescence directly validates that the quinazoline has successfully occupied the active site, allowing for the calculation of a precise IC50 value.

Phase 4: Cellular Penetrance and Selectivity (Viability Assay)
  • Procedure: Seed A431 (EGFR Wild-Type) and H1975 (EGFR L858R/T790M mutant) cell lines in 96-well plates. Treat with the synthesized compound for 72 hours. Assess cell viability using CellTiter-Glo (measuring intracellular ATP as a proxy for metabolically active cells).

  • Causality: Biochemical potency does not guarantee cellular efficacy due to cell membrane barriers and efflux pumps. This step validates that the compound can cross the lipid bilayer intact and selectively induce apoptosis in mutant-driven cancer cells while sparing wild-type cells, establishing the compound's therapeutic index.

Conclusion

The quinazoline scaffold remains a cornerstone of targeted therapeutics. By strictly adhering to the topographical rules of the kinase active site—leveraging the C-4 position for selectivity, the C-6/C-7 positions for ADME optimization and covalent targeting, and respecting the steric boundaries of the C-2 position—researchers can systematically design next-generation inhibitors. As resistance mutations continue to evolve, the rational, causality-driven modification of substituted quinazolines will remain a critical vector in the advancement of precision oncology.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Source: Current Medicinal Chemistry (PubMed / NIH)
  • Source: Molecules (MDPI)
  • Source: PMC (NIH)

Sources

A Technical Guide to the Quantum Chemical Investigations of 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Theory and Experiment in Drug Discovery

In the modern era of pharmaceutical research, the synergy between computational chemistry and experimental analysis is paramount. This guide provides an in-depth exploration of the quantum chemical properties of 4-Chloro-6,7-dimethoxyquinazoline, a quinazoline derivative of significant interest. While the initial query specified the dimethyl- variant, the substantial body of scientific literature focuses on the dimethoxy- compound, which is a potent precursor in the synthesis of various therapeutic agents, including those with potential anti-Alzheimer's and anticancer properties.[1][2] This guide will therefore focus on the more extensively researched 4-Chloro-6,7-dimethoxyquinazoline, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings that govern its molecular behavior and demonstrate how these computational insights are validated by and complement experimental findings.

The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry

Quinazoline scaffolds are foundational in the design of numerous biologically active molecules.[3] The specific compound, 4-Chloro-6,7-dimethoxyquinazoline, serves as a crucial intermediate in the synthesis of targeted therapies.[4][5] Its utility stems from the reactivity of the chlorine atom at the 4-position, which allows for further molecular modifications to develop potent inhibitors of key biological targets. Understanding the electronic and structural characteristics of this core molecule is therefore essential for the rational design of novel therapeutics.

Synthesis Pathway: An Overview

The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a well-established process. A common and efficient method involves the chlorination of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF).[6]

Synthesis_Workflow Start 6,7-dimethoxy-3,4-dihydro -quinazolin-4-one Process Reflux for 6 hours Start->Process Reagents SOCl₂ (Thionyl Chloride) DMF (catalyst) Reagents->Process Product 4-Chloro-6,7-dimethoxyquinazoline Process->Product caption Synthesis Workflow of 4-Chloro-6,7-dimethoxyquinazoline.

Caption: Synthesis Workflow of 4-Chloro-6,7-dimethoxyquinazoline.

Computational and Experimental Synergy: A Methodological Deep Dive

To fully elucidate the properties of 4-Chloro-6,7-dimethoxyquinazoline, a dual approach combining theoretical calculations and experimental spectroscopy is employed. This ensures that the computational models are well-grounded in real-world observations.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical investigations, offering a balance between computational cost and accuracy.[7][8] For the analysis of 4-Chloro-6,7-dimethoxyquinazoline, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a common and robust choice.[1][9] This level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: Computational Details

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[8][10]

  • Method: The DFT approach is employed.[8]

  • Functional: The B3LYP hybrid functional is selected for its proven accuracy with organic molecules.[8]

  • Basis Set: The 6-311++G(d,p) basis set is used to provide a flexible description of the electron distribution.[1][9]

  • Calculations:

    • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure as a true minimum on the potential energy surface and for comparison with experimental IR and Raman spectra.

    • Electronic Properties: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra.[1][11]

Spectroscopic Validation: The Experimental Benchmark

Experimental techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and UV-Visible spectroscopy provide the empirical data necessary to validate the computational results.

Experimental Protocol: Spectroscopic Analysis

  • FT-IR and FT-Raman: The solid-phase FT-IR and FT-Raman spectra are recorded.[12] These techniques probe the vibrational modes of the molecule.

  • UV-Visible Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent to identify the electronic transitions of the molecule.[9]

Unveiling the Molecular Architecture: Geometry and Vibrational Analysis

The optimized molecular geometry provides the foundation for understanding the molecule's properties. Key bond lengths and angles, both calculated and experimentally determined (where available), are crucial for a complete picture.

Molecular Geometry

The quinazoline ring system in 4-Chloro-6,7-dimethoxyquinazoline is nearly planar.[13] DFT calculations provide precise values for bond lengths and angles, which show good agreement with experimental X-ray diffraction data for similar quinoline derivatives.[9][13]

ParameterDFT Calculated Value (Å/°)Experimental Value (Å/°) (for similar structures)
C4-Cl Bond LengthVaries with basis set~1.74 Å
N1-C2 Bond LengthVaries with basis set~1.31 Å
C9-C10 Bond LengthVaries with basis set~1.42 Å
C4-N3-C2 Bond AngleVaries with basis set~115°

Note: Experimental values are for closely related quinoline/quinazoline structures and serve as a reference.

Vibrational Spectroscopy: A Molecular Fingerprint

The vibrational spectrum of a molecule is unique and serves as its "fingerprint." By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, we can confidently assign the observed spectral bands to specific molecular motions. The calculated frequencies from DFT/B3LYP methods have been shown to match well with experimental values for quinazoline derivatives.[1][12]

The Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule govern its reactivity and stability. Key insights can be gained from analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[10][14] A smaller energy gap suggests higher reactivity.[9][14] For 4-Chloro-6,7-dimethoxyquinazoline, the HOMO-LUMO energy gap in the gas phase is approximately 3.84 eV, indicating a relatively high chemical reactivity that could contribute to its bioactivity.[9]

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO Electron Excitation Energy_Gap ΔE = E(LUMO) - E(HOMO) Reactivity Indicator caption Conceptual Diagram of Frontier Molecular Orbitals.

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[1][15] In the MEP map of 4-Chloro-6,7-dimethoxyquinazoline, the regions of negative potential (typically colored red) are susceptible to electrophilic attack, while the positive potential regions (blue) are prone to nucleophilic attack. The nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups are typically regions of high electron density.

In Silico Pharmacology: Predicting Biological Activity

Quantum chemical investigations provide the foundation for in silico studies, such as molecular docking, which can predict the binding affinity of a molecule to a biological target. For 4-Chloro-6,7-dimethoxyquinazoline and its derivatives, molecular docking studies have been performed against proteins associated with Alzheimer's disease, such as Acetylcholinesterase (AChE).[1] These studies have shown significant binding interactions, suggesting the potential of this scaffold in the development of anti-Alzheimer's agents.[1][9]

Conclusion: A Computationally Guided Path to Drug Discovery

The quantum chemical investigation of 4-Chloro-6,7-dimethoxyquinazoline provides a comprehensive understanding of its structural, vibrational, and electronic properties. The strong correlation between DFT calculations and experimental spectroscopic data validates the computational models, endowing them with predictive power.[1] This detailed molecular-level knowledge is invaluable for the rational design of novel quinazoline-based therapeutics. By leveraging these computational insights, researchers can more efficiently design and synthesize new drug candidates with improved efficacy and specificity.

References

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Available at: [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2007). DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1082-1090. Available at: [Link]

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). Available at: [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. Available at: [Link]

  • Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ResearchGate. Available at: [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. Available at: [Link]

  • Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Taylor & Francis Online. Available at: [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. Available at: [Link]

  • Spectroscopic, DFT, In Silico, and Estimation of Biological Activity of 2,4‐Dichloro‐6,7‐Dimethoxyquinazoline as a Potential Anti‐Alzheimer's Disease Therapeutic Agent. ResearchGate. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. Available at: [Link]

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Indian Journal of Biochemistry & Biophysics. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. PMC - NIH. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. PubChem. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. Available at: [Link]

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Methodological & Application

Synthesis of 4-Chloro-6,7-dimethylquinazoline from 2-amino-4,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Streamlined, Two-Step Synthesis of 4-Chloro-6,7-dimethylquinazoline: A Key Intermediate for Pharmaceutical Research

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, this compound serves as a versatile building block for the synthesis of targeted therapies, particularly in oncology and neuropharmacology, analogous to the well-documented importance of its dimethoxy counterpart.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the readily available 2-amino-4,5-dimethylbenzoic acid. The synthesis involves an initial thermal cyclocondensation with formamide to yield 6,7-dimethylquinazolin-4(3H)-one, followed by a robust chlorination using phosphorus oxychloride (POCl₃). This guide is designed for researchers in drug discovery and process chemistry, offering in-depth mechanistic insights, detailed experimental procedures, and critical safety protocols to ensure a safe and efficient synthesis.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in the development of modern pharmaceuticals. Its unique structure allows for diverse functionalization, leading to compounds that can interact with a wide range of biological targets, including kinases, receptors, and enzymes.[3][4] The 4-chloroquinazoline moiety, in particular, is a highly reactive and valuable intermediate. The chlorine atom at the 4-position acts as an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols. This reactivity enables the construction of extensive libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1][5]

This protocol details the synthesis of the 6,7-dimethyl substituted variant, a key intermediate for developing specific and potent bioactive molecules. The described method is robust, scalable, and relies on common laboratory reagents.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Cyclocondensation: Formation of the quinazolinone ring system via a Niementowski-type reaction between 2-amino-4,5-dimethylbenzoic acid and formamide.

  • Step 2: Aromatic Chlorination: Conversion of the intermediate 6,7-dimethylquinazolin-4(3H)-one to the final product, this compound.

Chemical reaction scheme for the synthesis of this compound

Part I: Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

Mechanistic Rationale

This reaction is a classic example of quinazolinone synthesis where an anthranilic acid derivative is condensed with formamide.[6][7] Formamide serves a dual role: it is the source of the C2 carbon atom in the quinazoline ring and acts as a high-boiling solvent for the reaction.[6] The mechanism proceeds through the initial formation of an N-formyl intermediate, which subsequently reacts with the carboxylic acid group to form an acyl-amino intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable 6,7-dimethylquinazolin-4(3H)-one ring system.[6] Heating the mixture to a high temperature (130-160°C) is crucial to drive the dehydration and cyclization steps to completion.[7]

Experimental Protocol

Materials & Reagents

Reagent/MaterialCAS NumberMolecular FormulaM. Wt. ( g/mol )Quantity
2-Amino-4,5-dimethylbenzoic acid6287-39-4C₉H₁₁NO₂165.1910.0 g (60.5 mmol)
Formamide75-12-7CH₃NO45.0440 mL (~45.2 g, 1.0 mol)
Deionized Water7732-18-5H₂O18.02As needed
Ethanol64-17-5C₂H₆O46.07For recrystallization

Procedure

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-amino-4,5-dimethylbenzoic acid (10.0 g, 60.5 mmol).

  • Reagent Addition: Add formamide (40 mL) to the flask. The formamide acts as both reactant and solvent.

  • Heating: Heat the reaction mixture with stirring in a pre-heated sand bath or using a heating mantle to 150-160°C.

  • Reaction Monitoring: Maintain this temperature for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath.

  • Work-up: Slowly add 50 mL of cold deionized water to the cooled reaction mixture with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

  • Drying & Purification: Dry the crude product in a vacuum oven at 60-70°C. The product can be further purified by recrystallization from hot ethanol to yield 6,7-dimethylquinazolin-4(3H)-one as a crystalline solid.

Part II: Synthesis of this compound

Mechanistic Rationale

The conversion of a 4-quinazolinone to a 4-chloroquinazoline is a critical transformation. This reaction leverages the lactam-lactim tautomerism inherent to the quinazolinone ring.[3] In the presence of phosphorus oxychloride (POCl₃), the lactim tautomer predominates. The reaction proceeds through two distinct stages.[8] First, an initial phosphorylation of the hydroxyl group of the lactim tautomer occurs, forming a highly reactive phosphorylated intermediate.[8][9] In the second stage, this intermediate undergoes nucleophilic substitution by a chloride ion (from POCl₃) to yield the final this compound product, with the formation of phosphorus-containing byproducts.[8] Refluxing in an excess of POCl₃ ensures the reaction goes to completion.

Experimental Protocol

Materials & Reagents

Reagent/MaterialCAS NumberMolecular FormulaM. Wt. ( g/mol )Quantity
6,7-Dimethylquinazolin-4(3H)-one60765-89-1C₁₀H₁₀N₂O174.205.0 g (28.7 mmol)
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.3325 mL (~41.2 g, 268.5 mmol)
Crushed Ice / Ice WaterN/AH₂O18.02~200 g
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying

Procedure

  • Reaction Setup: (Caution: This step must be performed in a certified chemical fume hood) . To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride guard tube), add 6,7-dimethylquinazolin-4(3H)-one (5.0 g, 28.7 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (25 mL) to the flask.

  • Heating: Heat the mixture to reflux (approx. 105-110°C) using a heating mantle. The solid will slowly dissolve.

  • Reaction Monitoring: Maintain the reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching (Critical Step): (Perform with extreme caution in a fume hood, wearing appropriate PPE) . Prepare a large beaker (1 L) containing ~200 g of crushed ice. Very slowly and carefully, pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas.[10][11]

  • Neutralization: Once the addition is complete and the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8. A solid precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow Fig 1. Overall workflow for the synthesis of this compound. start_node Start: 2-Amino-4,5-dimethylbenzoic Acid process1 Heat (150-160°C, 4-5h) start_node->process1 Step 1: Cyclocondensation reagent_node reagent_node process_node process_node intermediate_node Intermediate: 6,7-Dimethylquinazolin-4(3H)-one process2 Reflux (105-110°C, 3-4h) intermediate_node->process2 Step 2: Chlorination final_product_node Final Product: this compound analysis_node NMR, MS, MP final_product_node->analysis_node Characterization workup1 Work-up (H₂O) process1->workup1 Cool & Precipitate reagent1 Formamide (Excess) reagent1->process1 purification1 Recrystallize (Ethanol) workup1->purification1 Filter & Dry purification1->intermediate_node workup2 Work-up (Ice, NaHCO₃) process2->workup2 Cool & Quench reagent2 POCl₃ (Excess) reagent2->process2 purification2 Recrystallize workup2->purification2 Extract (DCM) purification2->final_product_node

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling Precautions

Personnel must adhere to strict safety protocols when performing this synthesis.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

  • Formamide (CAS 75-12-7): Classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer.[12][13] Avoid inhalation and skin contact. Handle in a well-ventilated area.

  • Phosphorus Oxychloride (POCl₃) (CAS 10025-87-3): Extremely corrosive, toxic, and water-reactive. Causes severe skin burns and eye damage, and can be fatal if inhaled.[10][14] It reacts violently with water, releasing toxic and corrosive gases (HCl).[11][15] Always handle POCl₃ in a fume hood, away from water sources. Ensure an appropriate quenching strategy (slow addition to ice) is followed. An emergency eyewash and safety shower must be readily accessible.[15]

Conclusion

This application note provides a reliable and detailed two-step method for the synthesis of this compound from 2-amino-4,5-dimethylbenzoic acid. The protocols are based on well-established chemical principles and are designed for both clarity and safety. By following these guidelines, researchers can efficiently produce this valuable intermediate, facilitating further exploration and development of novel quinazoline-based therapeutic agents.

References

  • K. A. S. Kumar, A. D. G. Rees, et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formamide. [Link]

  • ChemSupply Australia Pty Ltd. (2024). Safety Data Sheet FORMAMIDE. [Link]

  • PENTA s.r.o. (2023). Safety Data Sheet: Formamide. [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

  • Harrell Industries, Inc. (2015). Formamide SDS US. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). PHOSPHORUS OXYCHLORIDE. [Link]

  • R. S. Varma. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. [Link]

  • M. A. Ali, et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon, 9(2), e13551. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • S. M. Sherif, et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 435, 01019. [Link]

  • PubChem. (n.d.). 2-amino-4,5-dimethylbenzoic acid. [Link]

  • A. Kumar, et al. (2016). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Der Pharma Chemica, 8(1), 461-466. [Link]

  • Y. Lin. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Rhode Island, Open Access Dissertations. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one. [Link]

Sources

Application Note: 4-Chloro-6,7-dimethylquinazoline in Kinase Inhibitor Discovery

[1]

Executive Summary

This compound (CAS: 31867-92-2) is a specialized heterocyclic building block utilized in the synthesis of Type I ATP-competitive kinase inhibitors .[1] While less ubiquitous than its 6,7-dimethoxy analog (the core of Gefitinib and Erlotinib), the 6,7-dimethyl variant serves as a critical probe in Structure-Activity Relationship (SAR) studies.

Its primary application lies in tuning the physicochemical profile of 4-anilinoquinazoline scaffolds. By replacing the electron-rich, hydrogen-bond-accepting methoxy groups with lipophilic, weakly electron-donating methyl groups, medicinal chemists can significantly alter the logP (lipophilicity) , solubility , and metabolic stability of the final drug candidate while retaining the essential hinge-binding pharmacophore.

Chemical Properties & Reactivity Profile[3]

Physicochemical Data
PropertyValueNote
CAS Number 31867-92-2
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Low water solubilityLipophilic scaffold
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)Moisture sensitive (hydrolysis to quinazolinone)
Reactivity Analysis (The C4-Chlorine)

The C4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the N1 and N3 atoms. This makes this compound an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .

  • Electronic Effect: The 6,7-dimethyl substituents are weak electron donors (via hyperconjugation). Compared to the 6,7-dimethoxy analog (strong

    
    -donors), the dimethyl ring is slightly less electron-rich. Theoretically, this renders the C4-Cl more reactive toward nucleophilic attack than in the dimethoxy series, though the difference is often negligible under reflux conditions.
    
  • Selectivity: The reaction is highly chemoselective for amines (anilines, aliphatic amines) and thiols, forming the C-N or C-S bond required for kinase hinge binding.

Key Applications in Drug Design[1][4]

Synthesis of EGFR/VEGFR Inhibitors

The 4-anilinoquinazoline scaffold is a "privileged structure" in oncology.[2] The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR), while the aniline moiety occupies the hydrophobic pocket.

Why use the 6,7-Dimethyl Scaffold?

  • Lipophilicity Tuning: If a lead compound (6,7-dimethoxy) is too polar or has poor membrane permeability, switching to 6,7-dimethyl increases cLogP.

  • Metabolic Spot Identification: Methoxy groups are prone to O-demethylation (CYP450 mediated). Methyl groups are prone to benzylic oxidation. Swapping these helps identify the primary metabolic soft spots during Lead Optimization.

  • H-Bond Donor/Acceptor Removal: To test if the ether oxygens of the dimethoxy scaffold are interacting with specific residues in the solvent-exposed region of the binding pocket.

Workflow: Library Generation

The following diagram illustrates the standard workflow for generating a library of kinase inhibitors using this scaffold.

GStart4-Chloro-6,7-dimethylquinazolineReactionSNAr Coupling(iPrOH, Reflux)Start->Reaction+AnilinesDiverse Anilines(R-NH2)Anilines->ReactionPurificationPurification(Precipitation/Chromatography)Reaction->PurificationYield: 70-90%AssayKinase Assay(EGFR, VEGFR, PDGFR)Purification->AssayIC50 Determination

Caption: Workflow for the synthesis of 4-anilino-6,7-dimethylquinazoline libraries via SNAr coupling.

Experimental Protocols

Protocol A: Standard SNAr Coupling (Thermal)

Use this protocol for robust, scale-up synthesis of kinase inhibitors.

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base (Optional): Triethylamine (Et₃N) (Use if the aniline is acid-sensitive; otherwise, omit to precipitate the HCl salt directly).

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 mmol, 192 mg) in Isopropanol (5-10 mL).

  • Addition: Add the substituted aniline (1.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 2–6 hours.

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting chloride typically disappears rapidly.

  • Workup (Method 1 - HCl Salt Isolation):

    • Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.

    • Filter the solid.

    • Wash the cake with cold isopropanol (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

    • Dry under vacuum.

  • Workup (Method 2 - Free Base):

    • If no precipitate forms, concentrate the solvent.

    • Redissolve residues in DCM/EtOAc and wash with saturated NaHCO₃ solution.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

    • Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis

Use this protocol for rapid library generation (reaction time < 20 mins).

Procedure:

  • In a microwave vial (2–5 mL), combine This compound (0.5 mmol), aniline (0.6 mmol), and Isopropanol (2 mL).

  • Add catalytic HCl (1 drop of 4M in dioxane) to catalyze the protonation of the quinazoline N1, activating the ring (optional but recommended for electron-poor anilines).

  • Seal and irradiate at 150°C for 10–15 minutes (High Absorption setting).

  • Cool and purify as described in Protocol A.

Mechanistic Insight: The SNAr Pathway

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like transition state.

SNArSubstrate4-Chloro-6,7-dimethylquinazolineIntermediateMeisenheimerComplex(Tetrahedral)Substrate->IntermediateAdditionNucleophileAniline(Nu-H)Nucleophile->IntermediateProduct4-Anilino-6,7-dimethylquinazolineIntermediate->ProductElimination (-Cl)LeavingGroupHClIntermediate->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C4 position.

Troubleshooting Table:

Issue Probable Cause Solution
No Reaction Aniline is too electron-deficient (e.g., nitroaniline). Switch to Protocol B (Microwave) or use catalytic HCl/TsOH to activate the quinazoline.
Hydrolysis Product Wet solvent used; C4-Cl hydrolyzed to C4-OH (Quinazolinone). Use anhydrous solvents; keep under Argon.[4] Chlorinate the OH-impurity back to Cl using POCl₃ if necessary.

| Low Yield | Product is soluble in iPrOH.[4] | Cool to 0°C before filtering or switch Workup to Method 2 (Extraction). |

References

  • Original Scaffold Synthesis & Utility

    • Title: Quinazoline derivatives (Patent).[5]

    • Source: European P
    • Context: Describes the use of this compound derived from 4,5-dimethylanthranilic acid as a starting m
    • Link:

  • General Quinazoline Kinase Inhibitor Chemistry

    • Title: 4-Anilinoquinazoline derivatives as kinase inhibitors.[2]

    • Source: Journal of Medicinal Chemistry (General Reference for SNAr conditions).
    • Note: Standard protocols for 4-chloroquinazoline substitution are applicable to the dimethyl analog.
  • Comparative SAR Studies (Methoxy vs Methyl)

    • Title: Structure-activity relationships of quinazoline inhibitors of the epidermal growth factor receptor tyrosine kinase.[2]

    • Source: Bridges et al., J. Med. Chem., 1996.
    • Context: Foundational text comparing various 6,7-substitutions.[6][5][7][8]

    • Link:

Experimental procedure for the chlorination of 6,7-dimethylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The conversion of 6,7-dimethylquinazolin-4-one to 4-chloro-6,7-dimethylquinazoline is a pivot-point reaction in the synthesis of receptor tyrosine kinase (RTK) inhibitors. While the 4-chloroquinazoline scaffold is ubiquitous in medicinal chemistry (e.g., Gefitinib, Erlotinib), the specific 6,7-dimethyl substitution pattern presents unique solubility and electronic challenges compared to its dimethoxy analogs.

This Application Note provides a high-fidelity protocol for this chlorination using Phosphoryl Chloride (


) . Unlike generic procedures, this guide addresses the critical "Two-Stage" activation mechanism to suppress dimer formation and details a buffered work-up strategy essential for preventing hydrolytic reversion.

Safety & Hazard Assessment (Critical)


 (Phosphorus Oxychloride) is extremely hazardous. 
  • Inhalation: Fatal if inhaled. Use only in a high-performance fume hood.

  • Water Reactivity: Reacts violently with water, generating

    
     gas and phosphoric acid.
    
  • Induction Period: Large-scale quenches can exhibit a dangerous induction period before rapid exotherm.

Mandatory PPE: Double nitrile gloves, chemical splash goggles, face shield, and lab coat. Emergency: Have saturated sodium bicarbonate (


) and spill pillows immediately available.

Reaction Mechanism & Logic

The transformation is not a simple substitution; it proceeds via an activated phosphorodichloridate intermediate. Understanding this mechanism is vital for troubleshooting incomplete conversion.

The "Two-Stage" Activation

Research by Arnott et al. (J. Org.[1] Chem. 2011) identified that the reaction profile is temperature-dependent:

  • Low Temperature (

    
    ):  Base-catalyzed phosphorylation of the lactim tautomer occurs.
    
  • High Temperature (

    
    ):  Chloride displacement of the phosphate leaving group.
    

Failure Mode: If the base is omitted or the temperature ramp is too fast, "pseudodimers" (O-linked dimers) can form, which are difficult to convert to the product.

Mechanism Substrate 6,7-Dimethylquinazolin-4-one (Lactam Form) Tautomer Lactim Tautomer (OH-form) Substrate->Tautomer Equilibrium Intermediate Phosphorylated Intermediate (Activated) Tautomer->Intermediate + POCl3 / Base (Fast < 25°C) Transition Cl- Attack (SNAr) Intermediate->Transition Heat (>70°C) Dimer Pseudodimer (Impurity) Intermediate->Dimer No Base / Low Cl- Product 4-Chloro-6,7- dimethylquinazoline Transition->Product - PO2Cl2(-)

Figure 1: Mechanistic pathway highlighting the critical phosphorylation step. The presence of base facilitates the initial activation, while heat drives the final chloride substitution.

Materials & Equipment

ReagentRolePurity/GradeStoichiometry
6,7-Dimethylquinazolin-4-one Substrate>98% (Dry)1.0 equiv
Phosphoryl Chloride (

)
Reagent/SolventReagent Plus (99%)10-15 vol (Excess)
N,N-Diethylaniline Base Catalyst

99%
1.0 - 1.2 equiv
Toluene Azeotropic SolventAnhydrousN/A
Dichloromethane (DCM) Extraction SolventACS GradeN/A
Sat.

Quench BufferAqueousExcess

Equipment:

  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with

    
     drying tube or 
    
    
    
    line.
  • Rotary evaporator with base trap.

  • Ice-water bath.[2][3][4]

Experimental Procedure

Phase A: Reaction Setup & Activation
  • Drying: Ensure the quinazolinone substrate is strictly dry. (Trace water consumes

    
     and generates 
    
    
    
    prematurely).[2]
  • Suspension: In a dry 250 mL RBF, suspend 6,7-dimethylquinazolin-4-one (5.0 g, 28.7 mmol) in

    
     (50 mL) .
    
    • Note: The substrate will likely remain as a suspension initially.

  • Base Addition: Cool the flask to

    
     in an ice bath. Dropwise, add N,N-Diethylaniline (5.5 mL, 34.4 mmol)  over 10 minutes.
    
    • Expert Insight: Adding base at low temperature promotes the formation of the phosphorylated intermediate without triggering thermal decomposition.[2]

  • Ramp: Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes. The suspension may clear slightly or change color (yellowing).

Phase B: Thermal Displacement
  • Reflux: Heat the reaction mixture to reflux (

    
     oil bath temperature).
    
  • Duration: Maintain reflux for 4 to 6 hours .

    • Monitoring: The reaction mixture should turn homogeneous and darken (orange to brown).

    • IPC (In-Process Control): Take a

      
       aliquot, quench in dry MeOH (forms the 4-methoxy derivative), and analyze by HPLC/UPLC. Disappearance of the starting material peak indicates completion.[5]
      
Phase C: Work-up & Isolation (The Critical Step)

Most yields are lost here due to hydrolysis.

  • Evaporation: Cool the mixture to

    
    . Connect to a rotary evaporator and remove excess 
    
    
    
    under reduced pressure.
    • Why? Quenching 50 mL of

      
       is dangerous. Quenching a residue is manageable.
      
    • Azeotrope: Add Toluene (20 mL) to the residue and re-evaporate to remove trapped

      
       traces. Repeat twice.
      
  • Quenching: Resuspend the dark residue in DCM (100 mL) . Place the flask in an ice bath (

    
    ).
    
  • Neutralization: Slowly pour the DCM solution into a rapidly stirring beaker of Ice/Sat.

    
     (200 mL) .
    
    • Caution: Vigorous bubbling (

      
      ). Maintain internal temperature 
      
      
      
      .
    • pH Check: Ensure the aqueous layer is pH 8-9. If acidic, the product will protonate and stay in the water layer (or hydrolyze).

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (

    
    ).
    
  • Drying: Combine organics, dry over anhydrous

    
    , filter, and concentrate.
    
Phase D: Purification

The crude product is usually a yellow/tan solid.

  • Recrystallization: If purity is <95%, recrystallize from Hexane/Ethyl Acetate or Heptane .

  • Storage: Store under Nitrogen at

    
    . The chloride is moisture sensitive.[7]
    

Process Workflow Visualization

Workflow Start Start: 5.0g Substrate Mix Suspend in POCl3 Add Base at 0°C Start->Mix Reflux Reflux (105°C) 4-6 Hours Mix->Reflux Evap Evaporate Excess POCl3 (Critical Safety Step) Reflux->Evap Quench Quench Residue into Ice/NaHCO3 (pH > 8) Evap->Quench Extract Extract with DCM Dry (MgSO4) Quench->Extract Solid Isolate Solid Extract->Solid End Product: this compound Solid->End

Figure 2: Operational workflow emphasizing the removal of excess reagent prior to aqueous quenching.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during quenchEnsure quench is cold and pH remains basic (>8). Do not use water alone; use buffer.
Starting Material Remains "Pseudodimer" formationEnsure base (Diethylaniline) was added at low temp. Increase reflux time.
Violent Quench Excess

remaining
Perform toluene azeotrope steps thoroughly before adding water.
Product is Oil Residual solvent/impuritiesTriturate with cold hexanes to induce crystallization.

References

  • Arnott, E. A., et al. (2011).[1] "

    
     Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[1][2] Link
    
  • Ballard, S. A., et al. (2005). "Process for the preparation of quinazoline derivatives." European Patent EP1218357.[6] Link

  • BenchChem. (2025).[4][5][7] "Application Note: Chlorination of 6,7-Dimethoxyquinolin-4-ol." BenchChem Technical Library. Link

  • Rani, P., et al. (2023). "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives." Der Pharma Chemica, 15(6), 115-118.[3] Link

Sources

Analytical methods for characterizing 4-Chloro-6,7-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31867-92-2 | Formula: C₁₀H₉ClN₂ | MW: 192.65 g/mol

Executive Summary & Chemical Context

4-Chloro-6,7-dimethylquinazoline is a critical pharmacophore building block used in the synthesis of tyrosine kinase inhibitors (TKIs).[1] While often confused with its dimethoxy analog (a Gefitinib intermediate), the dimethyl variant possesses distinct lipophilic properties due to the 6,7-alkyl substitution.

The Analytical Challenge: The defining characteristic of this molecule is the high reactivity of the C-Cl bond at the 4-position. This bond is susceptible to nucleophilic aromatic substitution (


), making the compound inherently unstable in the presence of moisture (hydrolysis) or nucleophilic solvents (methanol/ethanol).

Core Directive: This guide prioritizes hydrolytic stability during analysis. Standard "reversed-phase" protocols must be modified to prevent in-situ degradation during the analytical run.

Chemical Properties & Stability Profile[2][3]

PropertySpecificationAnalytical Implication
Appearance White to pale yellow solidColor change to yellow/orange often indicates hydrolysis or oxidation.
Solubility Soluble in DMSO, DCM, Ethyl AcetateInsoluble in water. Do not use aqueous diluents for sample prep.
Reactivity High (

at C-4)
Critical: Reacts with Methanol/Ethanol to form ether impurities over time.
Key Impurity 6,7-dimethylquinazolin-4(3H)-oneThe hydrolysis product (Reaction with atmospheric moisture).
Degradation Pathway (Visualization)

The following diagram illustrates the primary degradation risk during storage and analysis.

HydrolysisPathway Reactant 4-Chloro-6,7- dimethylquinazoline (Active Analyte) Transition Tetrahedral Intermediate Reactant->Transition + H₂O (Fast) Water H₂O (Moisture/Solvent) Water->Transition Product 6,7-dimethylquinazolin- 4(3H)-one (Major Impurity) Transition->Product - HCl HCl HCl Transition->HCl

Figure 1: Hydrolysis pathway. The 4-chloro group is displaced by water, yielding the thermodynamically stable quinazolinone. This reaction is accelerated by acidic pH and heat.

HPLC Purity Profiling Protocol

Objective: Quantify purity and detect the hydrolysis impurity (quinazolinone). Constraint: Prevent on-column degradation.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: "End-capped" prevents interaction between the basic quinazoline nitrogen and silanol groups, reducing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH keeps the quinazoline protonated (solubilized) and suppresses silanol ionization.

  • Mobile Phase B: Acetonitrile (ACN) - HPLC Grade.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 330 nm (secondary for identification).

  • Column Temp: 25°C (Do not heat; heat accelerates hydrolysis).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Elution of non-polars
18.090Wash
18.110Re-equilibration
23.010End
Sample Preparation (CRITICAL)

The "Senior Scientist" Insight: Most errors occur here. Do not dissolve this compound in Methanol or non-anhydrous solvents.

  • Diluent: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a dry volumetric flask. Dissolve in DMSO. Inject immediately.

  • Stability Check: If the sample sits in the autosampler for >4 hours, re-verify the "Hydrolysis Impurity" peak area. If it increases, the diluent is wet.

Structural Confirmation (Spectroscopy)

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Pattern: The Chlorine signature is diagnostic.

    • M+H (³⁵Cl): 193.05 m/z (100% abundance)

    • M+H (³⁷Cl): 195.05 m/z (~32% abundance)

    • Validation: A 3:1 ratio between peaks 193 and 195 confirms the presence of one chlorine atom. If this ratio is lost (i.e., only mass 175 is seen), the chlorine has hydrolyzed to -OH.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (preferred) or 

(must be strictly anhydrous).
Proton (

H)
Shift (

ppm)
MultiplicityIntegrationAssignment
H-2 8.90 - 9.00Singlet1HQuinazoline ring (between N atoms). Most deshielded.
H-5 7.80 - 7.90Singlet1HAromatic (peri to Cl).
H-8 7.60 - 7.70Singlet1HAromatic.
-CH₃ (C7) 2.45 - 2.55Singlet3HMethyl group.
-CH₃ (C6) 2.35 - 2.45Singlet3HMethyl group.

Note: The presence of sharp singlets in the aromatic region (H-5, H-8) confirms the 6,7-substitution pattern. If coupling (doublets) is observed in the 7.0-8.0 region, the methyls may be in the wrong positions (regioisomer impurity).

Analytical Workflow Diagram

This flowchart guides the analyst through the decision-making process for characterizing a new batch.

AnalyticalWorkflow Start Crude Sample (4-Cl-6,7-dimethylquinazoline) Solubility Solubility Test (Anhydrous DMSO) Start->Solubility LCMS LC-MS Analysis (Check m/z 193/195) Solubility->LCMS Decision1 Isotope Pattern 3:1 Present? LCMS->Decision1 HPLC HPLC Purity (Anhydrous Diluent) Decision1->HPLC Yes Fail REJECT BATCH (Hydrolyzed/Wrong Structure) Decision1->Fail No (Mass 175 only) ImpurityCheck Check Impurity RRT (Hydrolysis Product elutes earlier) HPLC->ImpurityCheck NMR 1H-NMR (Confirm Regioisomerism) ImpurityCheck->NMR Purity > 95% ImpurityCheck->Fail Purity < 95% Pass RELEASE BATCH (>98% Purity) NMR->Pass

Figure 2: Decision tree for batch release. Note the early LC-MS checkpoint to confirm the chlorine atom is intact before investing time in HPLC.

References & Authority

  • Compound Identification:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12697334, this compound. Retrieved from .

  • Synthetic Context & Reactivity:

    • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. (Demonstrates the reactivity and handling of 4-chloroquinazoline cores). Link

  • Analytical Method Basis:

    • Dongala, T., et al. (2022). "A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets." Research Square. (Provides buffer/column rationale for basic chloro-nitrogen heterocycles). Link

  • General Quinazoline Chemistry:

    • Asif, M. (2014).[4] "Chemical characteristics, synthetic methods, and biological potential of Quinazoline and Quinazolinone derivatives." International Journal of Medicinal Chemistry. Link

Disclaimer: This protocol is designed for research use only. This compound is a potent chemical intermediate; handle with appropriate PPE in a fume hood to avoid inhalation or skin contact.

Sources

Technical Guide: HPLC & NMR Analysis of 4-Chloro-6,7-dimethylquinazoline Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the analytical characterization of 4-Chloro-6,7-dimethylquinazoline and its reaction products. This compound is a critical electrophilic intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs).

The following protocols focus on distinguishing the reactive 4-chloro intermediate from its primary impurities—specifically the hydrolysis product (4-hydroxy/quinazolinone ) and the final 4-anilino substitution product.

Introduction & Chemical Context

The 4-position of the quinazoline ring is highly susceptible to nucleophilic attack. In drug development, this compound reacts with substituted anilines via Nucleophilic Aromatic Substitution (


) to form the active pharmaceutical ingredient (API).

Critical Quality Attribute (CQA): The "4-Chloro" species is moisture-sensitive. Its hydrolysis yields 6,7-dimethylquinazolin-4(3H)-one (referred to here as the "4-Hydroxy" impurity), which is unreactive toward anilines, halting the synthesis chain.

Reaction Scheme & Impurity Pathway

The following diagram illustrates the desired reaction versus the competing hydrolysis pathway.

ReactionPathways SM 4-Hydroxy-6,7-dimethylquinazoline (Starting Material / Impurity) Inter This compound (Reactive Intermediate) SM->Inter Chlorination (POCl3/SOCl2) Prod 4-Anilino-6,7-dimethylquinazoline (Final Product) Inter->Prod S_NAr (Aniline) Base/Heat Hydrolysis Hydrolysis (Moisture) Inter->Hydrolysis H2O Contact Hydrolysis->SM Reversion

Figure 1: Reaction pathway showing the reversible nature of the chlorination and the irreversible formation of the desired product.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][2]

Objective: Quantify conversion rates and detect the "4-Hydroxy" hydrolysis impurity. Challenge: The 4-chloro intermediate can hydrolyze on-column if the method is not optimized, leading to false impurity reporting.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmProvides hydrophobic selectivity to separate the polar 4-hydroxy from the non-polar 4-chloro species.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity; prevents tailing of basic quinazoline nitrogens.
Mobile Phase B Acetonitrile (ACN)Aprotic organic modifier.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMax absorption for the quinazoline aromatic core.
Temperature 25°CAmbient; higher temps accelerate on-column hydrolysis.
Gradient Program
Time (min)% Mobile Phase BPhase Description
0.010%Initial hold for polar impurities (4-Hydroxy).
15.090%Ramp to elute non-polar 4-Chloro and Product.
18.090%Wash.
18.110%Re-equilibration (Critical for reproducibility).
Sample Preparation (Crucial Step)
  • Solvent: Dissolve the 4-chloro intermediate in anhydrous Acetonitrile (MeCN) . Do NOT use Methanol or water-containing diluents, as these will cause immediate solvolysis/hydrolysis.

  • Stability: Analyze within 2 hours of preparation.

System Suitability & Retention Logic
  • Order of Elution:

    • 4-Hydroxy (Impurity): RT ~3-5 min (Polar, H-bonding capability).

    • Aniline (Reagent): RT ~6-8 min (Depends on aniline substituents).

    • 4-Chloro (Intermediate): RT ~10-12 min (Hydrophobic).

    • Product (4-Anilino): RT ~12-15 min (Most hydrophobic, bulky).

Method 2: Nuclear Magnetic Resonance (NMR)[3]

Objective: Structural confirmation and differentiation of the C4-substituent (Cl vs. OH vs. NH-Ar).

Solvent Selection
  • For 4-Chloro Intermediate: Use

    
      (Chloroform-d).
    
    • Why?

      
       often contains trace water which hydrolyzes the reactive Cl group during the scan, appearing as a mixture of Cl and OH forms.
      
  • For 4-Hydroxy & Product: Use

    
     .[1]
    
    • Why? Solubility is poor in

      
       for these polar/salt forms.
      
Key Diagnostic Signals ( NMR, 400 MHz)

The substitution at the C4 position dramatically affects the electronic environment of the pyrimidine ring protons (H2) and the neighboring benzene ring protons (H5).

Proton Position4-Chloro (Intermediate)4-Hydroxy (Impurity)4-Anilino (Product)
H-2 (Pyrimidine)

8.9 - 9.0 (s)

7.9 - 8.1 (s)

8.4 - 8.6 (s)
H-5 (Aromatic)

8.0 - 8.2 (s)

7.6 - 7.8 (s)

7.8 - 8.0 (s)
6,7-Dimethyls

2.4 - 2.5 (s, 6H)

2.3 - 2.4 (s, 6H)

2.4 - 2.5 (s, 6H)
NH (Exchangeable) Absent

12.0+ (Broad)

9.5 - 10.0 (Broad)

Interpretation:

  • The "Deshielding" Effect: The Chlorine atom is electron-withdrawing. In the 4-Chloro species, the H-2 proton is significantly deshielded (

    
    9.0 ppm). Upon hydrolysis to the ketone (4-Hydroxy/Quinazolinone), this signal shifts upfield (
    
    
    
    8.0 ppm).
  • Methyl Confirmation: The two singlets around 2.4 ppm confirm the integrity of the 6,7-dimethyl core. (Note: In "Dimethoxy" analogs like Gefitinib, these would be at 4.0 ppm).[2]

Analytical Workflow Decision Tree

This workflow ensures data integrity by cross-validating HPLC purity with NMR structural identity.

AnalyticalWorkflow Start Crude Reaction Mixture SamplePrep Sample Prep: Dissolve in Anhydrous MeCN Start->SamplePrep HPLC Run HPLC (Gradient) SamplePrep->HPLC Decision Is 4-Chloro Peak > 95%? HPLC->Decision NMR_Cl NMR in CDCl3 (Confirm H-2 @ 9.0 ppm) Decision->NMR_Cl Yes NMR_OH NMR in DMSO-d6 (Confirm H-2 @ 8.0 ppm) Decision->NMR_OH No (Hydrolysis detected) Proceed Proceed to Substitution (Add Aniline) NMR_Cl->Proceed Reprocess Re-chlorinate (Add POCl3) NMR_OH->Reprocess

Figure 2: Decision tree for assessing the quality of the 4-chloro intermediate prior to nucleophilic substitution.

References

  • Synthesis of Quinazoline Intermediates

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[3]

    • Source: Beilstein Journal of Organic Chemistry (2021).

    • URL:[Link]

  • HPLC Method Development

    • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[4]

    • Source: Pharmaceutical Outsourcing.
    • URL:[Link]

  • Spectral Data (Analogous Dimethoxy-Variant)

    • Title: 4-Amino-2-chloro-6,7-dimethoxyquinazoline IR and Mass Spec Data.[1][5]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • Stability of Chlorinated Intermediates

    • Title: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
    • Source: BenchChem Technical Support.[6]

Sources

Accelerated Synthesis of Quinazoline Scaffolds: A Microwave-Assisted Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline and quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved drugs (e.g., Gefitinib, Erlotinib) targeting EGFR kinases, antimicrobial pathways, and anticonvulsant receptors. Traditional thermal synthesis of these bicyclic heterocycles—most notably the Niementowski synthesis—is often plagued by harsh conditions, prolonged reaction times (6–24 hours), and mediocre yields due to thermal degradation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that circumvents these thermodynamic bottlenecks. By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior purity profiles. This guide provides self-validating protocols for the synthesis of 4(3H)-quinazolinones and 2,3-disubstituted quinazolines, supported by mechanistic insights and comparative data.

Mechanistic Principles of Microwave Activation

To optimize these protocols, one must understand that microwave irradiation is not merely "faster heating"; it is a fundamentally different mode of energy transfer.[1]

Dielectric Heating vs. Thermal Conduction

In conventional heating (oil baths), energy is transferred via thermal conduction from the vessel wall to the solvent, creating temperature gradients. In MAOS, energy is transferred directly to the molecules via two primary mechanisms:

  • Dipolar Polarization: Polar molecules (e.g., Formamide, Ethanol) try to align with the oscillating electric field (2.45 GHz). The molecular friction generated by this rapid re-alignment dissipates energy as heat from within the solution.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the electric field, colliding with neighboring molecules and generating heat.

The "Specific Microwave Effect"

For quinazoline synthesis, the rapid volumetric heating allows the system to overcome high activation energy barriers (


) for the cyclodehydration step almost instantaneously. This minimizes the window for side reactions (e.g., decarboxylation of anthranilic acid) that occur during slow thermal ramp-ups.

MicrowaveMechanism MW_Source Microwave Source (2.45 GHz) Dipoles Polar Reagents (Dipolar Polarization) MW_Source->Dipoles E-Field Coupling Ions Ionic Catalysts (Ionic Conduction) MW_Source->Ions E-Field Coupling Heat Volumetric Internal Heating Dipoles->Heat Molecular Friction Ions->Heat Collision Barrier Activation Energy (Ea) Crossed Heat->Barrier Rapid Kinetics Product Quinazoline Formation Barrier->Product Cyclodehydration

Figure 1: Mechanism of dielectric heating facilitating the kinetic pathway of quinazoline synthesis.

Experimental Protocols

Safety Precaution
  • Pressure: Microwave reactions in sealed vessels can generate significant pressure. Use dedicated microwave reactors (e.g., CEM, Anton Paar, Biotage) with active pressure monitoring. Do not use domestic microwave ovens for sealed-vessel chemistry due to explosion risks.

  • Solvents: Ensure the solvent has a boiling point appropriate for the target temperature or use a vessel rated for the generated vapor pressure.

Protocol A: Catalyst-Free Niementowski Synthesis of 4(3H)-Quinazolinones

This is the "workhorse" reaction for generating the core scaffold.

  • Target: 4(3H)-Quinazolinone

  • Reaction Type: Condensation / Cyclization[2][3]

  • Scale: 5 mmol

Reagents:

  • Anthranilic acid (1.0 eq, 0.685 g)

  • Formamide (5.0 eq, 1.0 mL) – Acts as both reagent and microwave absorber (high tan

    
    ).
    

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent process vial (Pyrex/Quartz), mix anthranilic acid and formamide.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp seal.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic Power (Temperature Control)

    • Temp: 150°C

    • Hold Time: 10 minutes

    • Stirring: High[2][4]

  • Workup:

    • Allow the vessel to cool to <50°C (air jet cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The solid product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol if necessary.

Validation Criteria:

  • TLC: Silica gel, Ethyl Acetate:Hexane (3:7). Product

    
     ~ 0.4 (distinct from starting material).
    
  • Melting Point: 214–216°C (Lit.[5] value).

Protocol B: Three-Component One-Pot Synthesis of 2,3-Disubstituted Quinazolinones

This protocol allows for rapid library generation by varying the amine and orthoester.

  • Reaction: Anthranilic acid + Orthoester + Primary Amine

  • Solvent: Ethanol (Green solvent)

Reagents:

  • Anthranilic acid (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Substituted Aniline/Amine (1.2 eq)

  • Ethanol (3 mL per mmol)

Step-by-Step Workflow:

  • Loading: Charge the microwave vial with all three components and ethanol.

  • Irradiation:

    • Temp: 120°C[6]

    • Pressure Limit: 15 bar (Ethanol generates pressure at this temp)

    • Time: 15 minutes

  • Workup: Cool the vessel. If the product precipitates, filter directly. If soluble, remove ethanol under reduced pressure and recrystallize the residue from EtOAc/Hexane.

Data Analysis: Microwave vs. Conventional[2][7][8][9][10][11][12][13][14]

The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation for the synthesis of 4(3H)-quinazolinone.

ParameterConventional Thermal RefluxMicrowave Irradiation (Protocol A)Improvement Factor
Reaction Temperature 130–140°C (Oil Bath)150°C (Internal)Comparable
Reaction Time 6 – 12 Hours5 – 10 Minutes ~70x Faster
Yield 55 – 65%85 – 94% +30% Yield
Energy Consumption High (Continuous heating)Low (Targeted pulses)Green Metric
Purity (Crude) Low (Thermal degradation)High (Cleaner profile)Simplified Workup

Data aggregated from comparative studies (Kumar et al., 2004; BenchChem Application Notes).

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, including the critical intermediate formation which is accelerated by the microwave field.

QuinazolineSynthesis Anthranilic Anthranilic Acid Mix Homogenization (Polar Solvent/Neat) Anthranilic->Mix Amide Formamide / Orthoester Amide->Mix Amine Primary Amine (R-NH2) (Optional for 3-sub) Amine->Mix MW_Reactor Microwave Reactor 150°C | 10 min | 200W Mix->MW_Reactor Inter_Amidine Intermediate: N-Acyl Anthranilamide MW_Reactor->Inter_Amidine Rapid Heating Precipitation Precipitation in Ice Water MW_Reactor->Precipitation Post-Rxn Cooling Inter_Amidine->MW_Reactor Cyclization Filtration Filtration & Washing Precipitation->Filtration Final 4(3H)-Quinazolinone Derivative Filtration->Final

Figure 2: Workflow for the microwave-assisted synthesis of quinazoline derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to insufficient power absorption.Ensure the solvent/reagent has a high dielectric loss tangent (tan

). If using non-polar solvents (e.g., Toluene), add a "doping" agent like ionic liquid or a drop of DMF.
Vessel Failure Over-pressurization.Check the vapor pressure of the solvent at target temp. For Ethanol at 150°C, pressure >10 bar. Use high-pressure rated vials or switch to open-vessel mode (if applicable).
Impurity Profile "Superheating" causing degradation.Reduce the "Hold Time". Microwave reactions often degrade if irradiated past completion. Use TLC to monitor at 2-minute intervals.
Incomplete Solubility Reagents not dissolving.Microwaves heat the liquid, not the solid. Ensure a homogeneous slurry or solution before starting. Sonicate the mixture prior to irradiation.

References

  • Mohammadkhani, L., & Heravi, M. (2020).[2] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.[7][8] Link

  • Kumar, A., et al. (2004).[3] Microwave-assisted synthesis of biologically important quinazoline derivatives. Indian Journal of Chemistry, 43B.

  • BenchChem. (2025).[5] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[5][6] Link

  • Besson, T., & Chosson, E. (2007).[2] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3][9] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

The Alchemist's Keystone: A Guide to Synthesizing Novel Heterocycles from 4-Chloro-6,7-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: On the 6,7-Disubstituted Quinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets.[1] This guide focuses on a particularly valuable, yet specific, building block: 4-Chloro-6,7-dimethylquinazoline . While the vast body of published literature extensively details the synthesis and application of its close analog, 4-Chloro-6,7-dimethoxyquinazoline—notably a key intermediate in the synthesis of the EGFR inhibitor Gefitinib—the principles of reactivity are directly translatable.[2][3] Both the dimethyl and dimethoxy substituents are electron-donating, rendering the C4-position highly susceptible to nucleophilic attack. The protocols and mechanistic insights presented herein are based on the robustly documented chemistry of the dimethoxy analog and are expected to serve as a highly reliable starting point for the derivatization of its dimethyl counterpart, with the understanding that minor empirical optimization may be required.

Section 1: The Chemistry of Activation: Understanding the 4-Chloro Position

The synthetic utility of 4-chloro-6,7-disubstituted quinazolines is almost entirely owed to the reactivity of the chlorine atom at the 4-position. This reactivity is governed by the mechanism of Nucleophilic Aromatic Substitution (SNAr) .

Causality of Reactivity: The quinazoline ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2 and C4 positions. The chlorine atom at C4 acts as an excellent leaving group, creating a highly electrophilic site ripe for attack by a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram 1: General Mechanism of SNAr at the C4-Position

Caption: The SNAr reaction proceeds via nucleophilic attack and subsequent loss of the chloride leaving group.

Section 2: Foundational Protocols for Synthesis

A researcher's success with this scaffold begins with the ability to reliably produce the starting material and its primary derivatives. The following protocols are foundational.

Protocol 1: Synthesis of the Precursor, 4-Chloro-6,7-dimethoxyquinazoline

To begin our journey, we must first synthesize the activated chloro-quinazoline. This is typically achieved by chlorination of the corresponding quinazolinone.[4]

Principle: Thionyl chloride (SOCl₂) serves as both the chlorinating agent and the solvent in this reaction. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the transformation.

Materials:

  • 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (e.g., 10.0 g, 48.5 mmol) in thionyl chloride (e.g., 200 mL).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.2 mL) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC by quenching a small aliquot in methanol and spotting against the starting material.

  • Work-up (Quench & Extraction):

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).

    • Add toluene (e.g., 2 x 50 mL) and evaporate again (azeotropic removal) to ensure all residual SOCl₂ is removed.

    • Carefully dissolve the resulting solid residue in dichloromethane (e.g., 550 mL).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (e.g., 2 x 250 mL) and then brine. Caution: Initial washing with bicarbonate will cause gas evolution (CO₂). Vent the funnel frequently.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[4]

Diagram 2: Workflow for the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Chlorination_Workflow start Suspend Quinazolinone in Thionyl Chloride add_dmf Add catalytic DMF start->add_dmf reflux Reflux for 4-6 hours (Monitor by TLC) add_dmf->reflux evap_socl2 Evaporate excess SOCl₂ (under reduced pressure) reflux->evap_socl2 azeotrope Azeotrope with Toluene evap_socl2->azeotrope dissolve Dissolve residue in DCM azeotrope->dissolve wash Wash with aq. NaHCO₃ and Brine dissolve->wash dry Dry organic layer (MgSO₄) wash->dry isolate Filter and Evaporate to yield product dry->isolate

Caption: Step-by-step workflow for the chlorination of the quinazolinone precursor.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

The displacement of the 4-chloro group with a primary or secondary amine is the most common and powerful transformation of this scaffold.[5]

Principle: This is a classic SNAr reaction. The amine nucleophile attacks the electrophilic C4 position. The reaction is often carried out in a polar solvent to facilitate the charged intermediate, and heating is typically required.

Materials:

  • This compound (or dimethoxy analog) (1 equivalent)

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Solvent (e.g., Isopropanol, Ethanol, DMF)

  • Base (optional, e.g., DIPEA, Et₃N) if the amine is used as a hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent like isopropanol (e.g., 40 mL for a 5 mmol scale reaction).

  • Heating: Stir the reaction mixture and heat to reflux.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting chloro-quinazoline spot is consumed (typically 4-24 hours). A common mobile phase is Dichloromethane/Methanol (e.g., 10:1).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting solid residue can be purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) or by recrystallization from a suitable solvent (e.g., ethanol) to furnish the pure 4-amino-6,7-dimethylquinazoline derivative.[5]

Section 3: Applications in Drug Discovery & Data

Derivatives of the 6,7-disubstituted quinazoline scaffold have demonstrated a remarkable range of biological activities, particularly as kinase inhibitors in oncology.[6] The 4-anilino (4-phenylamino) substitution is a classic pharmacophore for targeting the ATP-binding site of kinases like EGFR.[7][8]

Diagram 3: From Scaffold to Bioactive Compound

Applications start This compound (Starting Scaffold) sub_node Nucleophilic Aromatic Substitution (SNAr) start->sub_node class1 4-Anilinoquinazolines sub_node->class1 class2 4-(Heteroaryl)amino- quinazolines sub_node->class2 class3 4-Alkylaminoquinazolines sub_node->class3 activity1 Anticancer (Kinase Inhibitors) class1->activity1 activity3 Anti-inflammatory class1->activity3 activity4 Antimicrobial class2->activity4 activity2 Antimalarial class3->activity2

Caption: Synthetic pathway from the core scaffold to diverse classes of bioactive compounds.

Table 1: Representative Biological Activities of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Compound Name/DescriptionBiological TargetReported Activity (IC₅₀)ApplicationReference
GefitinibEGFR Tyrosine Kinase~27 nMNon-Small Cell Lung Cancer[3][9]
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineGlioblastoma Cells~813 nM (as EGF conjugate)Glioblastoma[10]
N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine*c-Met Kinase0.03 µM (for analog 12n)Anticancer[5]
6,7-dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-aminePlasmodium falciparum1.9 nMAntimalarial[11]

*Note: This derivative is based on the 4-chloro-6,7-dimethoxyquinoline scaffold, which is structurally and electronically very similar to the quinazoline core.

Section 4: Conclusion and Future Outlook

This compound is a high-potential building block for the synthesis of novel heterocyclic compounds. Its reactivity, governed by the SNAr mechanism at the C4 position, provides a reliable and versatile handle for introducing molecular diversity. By leveraging the established protocols for the closely related dimethoxy analog, researchers can efficiently generate libraries of compounds for screening against a wide array of biological targets, from oncogenic kinases to infectious pathogens. The continued exploration of substitutions at the 4-position of this "privileged scaffold" will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved February 27, 2026, from [Link]

  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-14. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. Retrieved from [Link]

  • Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Dey, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100778. Retrieved from [Link]

  • Papafilippou, A., et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. Bioorganic & Medicinal Chemistry Letters, 22(4), 1485-1488. Retrieved from [Link]

  • Wang, S., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2825-2836. Retrieved from [Link]

  • Mizukawa, Y., et al. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. Bioorganic & Medicinal Chemistry, 33, 116018. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in quinazoline synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Troubleshooting & Optimization

Introduction: The "Privileged" Scaffold Trap

Quinazolines are "privileged structures" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Gefitinib and Erlotinib. However, their synthesis is deceptively simple. While the literature often shows high-yielding steps, bench scientists frequently encounter "tarry" crudes, regioisomeric mixtures, and products that hydrolyze back to starting materials during workup.

This guide addresses the causality of these failures. We move beyond "add X to Y" and explain the mechanistic bottlenecks that ruin experiments, providing self-validating protocols to avoid them.

Module 1: The Niementowski Cyclization

Problem: "My reaction yields a dark, gummy solid with <30% conversion, even after refluxing for 24 hours."

Root Cause Analysis: The Water Trap

The classic Niementowski synthesis (Anthranilic acid + Amide) is a condensation reaction releasing water.

  • Thermodynamic Equilibrium: The reaction is reversible. If water is not removed, the equilibrium favors the open-chain o-amidobenzamide intermediate.

  • Thermal Degradation: Conventional heating (140°C+) often degrades the anthranilic acid before cyclization occurs, leading to "tar."

Troubleshooting Protocol
VariableConventional Method (High Risk)Optimized Method (Recommended)
Energy Source Oil bath / Mantle (Slow heat transfer)Microwave Irradiation (Dielectric heating)
Water Mgmt Open reflux (inefficient)Dean-Stark trap or Solid Support (Alumina)
Catalyst None (Thermal only)Acidic Catalysis (

or

-TsOH)
The "Besson" Microwave Protocol (Self-Validating)

Reference: Besson et al. demonstrated that microwave irradiation reduces reaction times from hours to minutes, suppressing thermal byproducts. [1]

  • Mix: 1 eq. Anthranilic acid + 2 eq. Formamide (or derivative).

  • Add: 1 drop of conc.

    
     (Catalyst).
    
  • Irradiate: Heat to 140°C for 15 minutes in a sealed microwave vial.

    • Validation: TLC should show a clean spot for the product (fluorescent) and disappearance of the acid.

  • Workup: Cool. The product often precipitates directly. Filter and wash with EtOH.

Module 2: The "Gateway" Chlorination (C4-Functionalization)

Problem: "I saw the product on TLC during the reaction, but after aqueous workup, I isolated the starting material (Quinazolinone)."

Root Cause Analysis: The Hydrolysis Loop

The conversion of Quinazolin-4(3H)-one to 4-chloroquinazoline using


 is the most critical step in functionalization.
  • The Trap: 4-Chloroquinazolines are highly reactive electrophiles. In the presence of water and heat (generated during quenching), they rapidly hydrolyze back to the thermodynamic quinazolinone.

  • The Catalyst: Acidic quenching generates HCl, which accelerates hydrolysis.

Visual Logic: The "Reverse Quench" Strategy

The following diagram illustrates the decision process to prevent hydrolysis.

ChlorinationWorkup Start Crude Reaction Mixture (Product + Excess POCl3) Decision How to Quench? Start->Decision DirectQuench Add Water to Rxn (Direct Quench) Decision->DirectQuench Standard Workup ReverseQuench Add Rxn to Ice/Base (Reverse Quench) Decision->ReverseQuench Recommended ResultFail Exotherm Spikes > 50°C HCl Concentration Rises DirectQuench->ResultFail ResultSuccess Temp maintained < 5°C Acid neutralized immediately ReverseQuench->ResultSuccess OutcomeFail Hydrolysis to Quinazolinone (Starting Material) ResultFail->OutcomeFail OutcomeSuccess Stable 4-Cl-Quinazoline Isolated ResultSuccess->OutcomeSuccess

Caption: Workflow for handling POCl3 reaction mixtures. The "Reverse Quench" is critical to prevent the exotherm from driving the hydrolysis of the unstable chloride product.

Standard Operating Procedure (SOP)
  • Evaporation (Crucial): Distill off excess

    
     under reduced pressure before quenching. This minimizes the exotherm.
    
  • Preparation: Prepare a beaker of crushed ice mixed with

    
     or 
    
    
    
    (saturated).
  • Reverse Quench: Dropwise add the crude residue (dissolved in minimal DCM) into the ice-base mixture.

    • Control: Keep internal temp

      
      .
      
  • Extraction: Extract immediately with DCM. Do not let the aqueous layer sit.

Module 3: Regioselectivity (N3 vs. O-Alkylation)

Problem: "I tried to alkylate the quinazolinone with an alkyl halide, but I have a mixture of isomers. Which is which?"

Technical Insight: The Ambident Nucleophile

The quinazolinone anion can attack from the Nitrogen (N3) or the Oxygen (O4).

  • Thermodynamic Control (N3-Alkyl): Favored by polar aprotic solvents (DMF, DMSO) and soft electrophiles. This preserves the aromaticity of the fused benzene ring and the carbonyl character.

  • Kinetic Control (O-Alkyl): Favored by hard electrophiles and silver salts (

    
    ), but rare in standard synthesis.
    
Data Table: Distinguishing Isomers by NMR

Reference: Detailed 2D NMR studies confirm these shifts. [2]

FeatureN3-Alkyl (Target) O-Alkyl (Imidate side product)
C2 Proton (

)
Deshielded (

8.0 - 8.5 ppm)
Shielded relative to N3
Alkylene Carbon (

)

45 - 50 ppm (

)

65 - 70 ppm (

)
Carbonyl (

)
Present (

160 ppm)
Absent (C4 shifts upfield)
HMBC Correlation

couples to C2 and C4

couples to C4 only
Module 4: The Dimroth Rearrangement

Problem: "My mass spec is correct, but the NMR pattern of the amine substituent is wrong. The amine seems to have moved."

The "Silent Killer" Mechanism

In basic conditions, 4-iminoquinazolines or triazolo-quinazolines can undergo ring opening and recyclization, swapping the exocyclic amine with the endocyclic ring nitrogen. This is the Dimroth Rearrangement .

Mechanism Visualization (ANRORC)

This pathway explains how the structure "flips" without changing the molecular weight.

Dimroth Substrate 1-Alkyl-4-iminoquinazoline (Kinetic Product) Open Ring Opening (Basic Attack at C2) Substrate->Open + OH- Rotate Bond Rotation (Equilibration) Open->Rotate Close Ring Closure (New N becomes Endocyclic) Rotate->Close Product 4-Alkylaminoquinazoline (Thermodynamic Product) Close->Product - OH-

Caption: The ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) driving the Dimroth Rearrangement. Note how the alkyl group migrates from the ring nitrogen to the exocyclic amine.

Avoidance Strategy
  • pH Control: The rearrangement is base-catalyzed. If your target is the kinetic isomer (imino form), avoid strong bases and prolonged heating.

  • Sterics: Bulky groups on the exocyclic nitrogen retard the rearrangement.

  • Verification: If synthesizing 4-anilinoquinazolines (like Gefitinib), the Dimroth rearrangement is actually the desired pathway to ensuring the aniline is on the C4 position if starting from certain precursors.

References
  • Besson, T., et al. (2000). "Microwave-assisted synthesis of quinazoline derivatives." Journal of the Chemical Society, Perkin Transactions 1.

  • Khachatryan, D. S., et al. (2020).[1] "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal.

  • El-Ganainy, M., et al. (2021).[2] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Molecules.

  • Robins, M. J., et al. (1981).[3] "Nucleic acid related compounds. 33. Conversions of ligation products." Canadian Journal of Chemistry.

Sources

Purification techniques for crude 4-Chloro-6,7-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of 4-Chloro-6,7-dimethylquinazoline

Introduction

This compound is a highly reactive electrophile, serving as a critical scaffold for EGFR and tyrosine kinase inhibitors. Its reactivity at the C4 position is its greatest asset for nucleophilic substitution (


) but also its greatest liability during purification.

The Core Challenge: The chloro-imidate moiety is moisture-sensitive. Improper workup conditions frequently lead to hydrolysis , reverting the product back to the starting material, 6,7-dimethylquinazolin-4(3H)-one. This guide prioritizes protocols that minimize aqueous exposure and thermal stress.

Part 1: The "Golden Path" Purification Protocol

This protocol is designed to maximize yield while preventing the common hydrolysis reversion issue.

Phase A: Reaction Termination & Solvent Removal

Objective: Remove excess chlorinating agent (


 or 

) before aqueous contact.
  • Evaporation: Once the reaction is complete (verify by TLC/HPLC), concentrate the reaction mixture under reduced pressure (rotary evaporator) at <60°C .

  • Azeotropic Drying (Critical):

    • Add anhydrous Toluene (approx. 2-3 volumes relative to the original volume) to the residue.

    • Evaporate to dryness.

    • Repeat 2x. This effectively strips residual

      
      /
      
      
      
      and HCl, which are catalysts for hydrolysis in the next step.[1]
Phase B: The "Cold-Quench" Workup

Objective: Neutralize traces of acid without triggering hydrolysis.

  • Preparation: Prepare a biphasic mixture of Dichloromethane (DCM) and Saturated

    
      (or 10% 
    
    
    
    ). Chill this mixture to 0–5°C in an ice bath.
  • Quenching: Dissolve the crude residue in a minimal amount of DCM. Slowly add this organic solution to the stirred, cold basic mixture.

    • Note: Maintain internal temperature <10°C.

  • Rapid Extraction:

    • Separate the layers immediately.

    • Extract the aqueous layer once more with cold DCM.

    • Combine organic layers and wash once with cold brine.

    • Dry over Anhydrous

      
       (Sodium Sulfate) for 15 minutes.
      
    • Filter and evaporate at <40°C .

Phase C: Crystallization (Final Polish)

Objective: Remove non-polar impurities and dimers.

  • Preferred Solvent System: Ethyl Acetate / Hexane (or Heptane).

  • Protocol:

    • Dissolve the crude solid in minimal boiling Ethyl Acetate.

    • Slowly add Hexane until turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Filter the precipitate and wash with cold Hexane.

    • Alternative: Recrystallization from Toluene is also effective for highly lipophilic impurities.

Part 2: Troubleshooting Guide (Q&A)

Q1: After workup, TLC/HPLC shows a major peak corresponding to the starting material (Quinazolinone). Did the reaction fail?

Diagnosis: Likely Hydrolysis , not reaction failure. Explanation: The reaction likely proceeded, but the workup reverted the product. 4-chloroquinazolines react rapidly with water in acidic or hot conditions to reform the stable amide (quinazolinone). Corrective Action:

  • Did you quench with water while the mixture was still hot? Never add water to the hot reaction mix.

  • Did you skip the azeotropic removal of

    
    ? Residual acid accelerates hydrolysis 100-fold.
    
  • Test: Take a small aliquot of the reaction mixture before workup, quench it into anhydrous MeOH. If you see the methyl ether product (4-methoxy-6,7-dimethylquinazoline) on LCMS, your chlorination was successful, and the issue is your aqueous workup.

Q2: The product is turning into a black tar during concentration.

Diagnosis: Thermal decomposition or polymerization. Explanation: Quinazolines are nitrogen-rich bases. If excess acid (HCl/


) is present during heating, they can self-polymerize or degrade.[1]
Corrective Action: 
  • Lower the water bath temperature to <45°C .

  • Ensure the system is strictly anhydrous during the reaction.

  • Use Toluene to co-evaporate; it helps remove heat and volatiles more gently than direct heating.

Q3: I have a persistent yellow/orange impurity that co-elutes on silica.

Diagnosis: Phosphorylated dimers or "Pseudodimers." Explanation: At lower temperatures (<25°C) or with insufficient base, the quinazolinone can react with the phosphorylated intermediate instead of the chloride ion, forming a dimer.[1] Corrective Action:

  • Ensure the chlorination reaction (with

    
    ) is heated sufficiently (reflux, typically >80°C) to drive the conversion of intermediates to the chloride.
    
  • Purification: These dimers are often much less soluble in Diethyl Ether or MTBE . Triturating the crude solid with ether can wash them away.

Part 3: Visualized Workflows

Figure 1: The Stability Decision Matrix

A logic flow to prevent product degradation during handling.

G cluster_warn CRITICAL FAILURE POINT Start Crude Reaction Mixture (Excess POCl3/SOCl2) Evap 1. Vacuum Distillation (<60°C) Start->Evap Azeo 2. Azeotrope with Toluene (Removes acidic volatiles) Evap->Azeo Decision Is Product Solid? Azeo->Decision PathA Precipitation Path (If highly crystalline) Decision->PathA Yes PathB Extraction Path (Standard) Decision->PathB No/Oily QuenchSolid Quench into Hexane/Heptane (Anhydrous) PathA->QuenchSolid QuenchLiq Quench into Ice/NaHCO3 (0°C, pH > 7) PathB->QuenchLiq Filter Filter under N2 QuenchSolid->Filter Final Pure this compound Filter->Final Extract Rapid DCM Extraction (Minimize water contact) QuenchLiq->Extract Dry Dry over Na2SO4 Extract->Dry Dry->Final

Caption: Decision matrix for workup. The red zone indicates the highest risk of hydrolysis.

Figure 2: The Hydrolysis Mechanism (The "Silent Killer")

Understanding why moisture must be avoided.

Hydrolysis Prod 4-Chloro-Product Inter Tetrahedral Intermediate (Unstable) Prod->Inter + H2O (Fast) Water H2O (Moisture) StartMat Quinazolinone (Starting Material) Inter->StartMat - HCl (Irreversible) HCl HCl (Byproduct)

Caption: Mechanism of reversion. The reaction is driven by the stability of the amide bond in the quinazolinone.

Part 4: Data & Specifications

Table 1: Solvent Compatibility Guide
SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Best for extraction; high solubility; low boiling point.[2]
Toluene Excellent Best for azeotroping

; good for recrystallization.
Water POOR Avoid prolonged contact. Causes hydrolysis.
Ethanol/Methanol Avoid Reacts to form 4-alkoxy derivatives (solvolysis) if heated.
Ethyl Acetate Good Good for recrystallization (with Hexane).

References

  • Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Analogous Protocol)

    • Source: GuideChem & ChemicalBook Protocols.
    • Relevance: Establishes the standard reflux method and the necessity of base neutraliz
    • URL:[1]

  • Hydrolysis Instability of 4-Chloroquinazolines

    • Source: ResearchGate Technical Support Discussions (Dr. G. A. Gonçalves).
    • Relevance: Confirms the rapid hydrolysis of 4-chloroquinazolines in aqueous base and the need for anhydrous or cold workups.
    • URL:

  • Optimization of Quinazoline Chlorination

    • Source: BenchChem Technical Support Center.
    • equivalents, temperature control (70-90°C)
    • URL:[1]

  • Recrystallization Techniques for Quinazolines

    • Source: Google Patents (CN106008336A).[1]

    • Relevance: Cites Ethanol/Ethyl Acetate and Toluene systems for purific
    • URL:[1]

Sources

Troubleshooting low yields in Friedländer or Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline Synthesis Technical Support Center Current Status: Online | Ticket ID: QNZ-SYN-001

Welcome to the Quinazoline Synthesis Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because your Friedländer or Niementowski cyclizations are stalling, charring, or yielding intractable tars. These classical methods are deceptively simple on paper but thermodynamically unforgiving in the flask.

Below is a targeted troubleshooting guide designed to diagnose failure modes in real-time.

Module 1: The Friedländer Interface

Core Issue: Instability of o-aminobenzaldehyde. The Trap: Users often attempt to isolate or store 2-aminobenzaldehyde. This compound is intrinsically unstable and undergoes rapid self-condensation (trimerization) to form deep red/brown tars before it can react with your ketone [1, 2].

Troubleshooting Q&A

Q: "My reaction mixture turns black immediately upon heating, and I get <10% yield." A: You are witnessing the "Trimerization Death Spiral." The amine on one molecule attacks the aldehyde of another.

  • Immediate Fix: Do not use stored 2-aminobenzaldehyde. Switch to a One-Pot In Situ Reduction/Cyclization . Start with 2-nitrobenzaldehyde, reduce it (Fe/HCl or SnCl₂), and add your ketone immediately without isolation [3].

  • Alternative: Use 2-aminobenzophenone derivatives. The ketone is less reactive than the aldehyde, preventing self-condensation, though this limits you to 4-phenyl substituted quinazolines.

Q: "I see the Schiff base intermediate on TLC, but it won't cyclize." A: Your conditions are likely too neutral. The initial condensation (Schiff base formation) is fast, but the subsequent intramolecular aldol-type closure requires activation.

  • Correction: Add a Lewis Acid catalyst. Cerium(III) Chloride (

    
    )  or Ytterbium Triflate (
    
    
    
    )
    are superior to Brønsted acids because they activate the carbonyl oxygen without protonating the amine (which kills nucleophilicity) [4].
Visualizing the Failure Mode

The following diagram maps the kinetic competition between the desired pathway and the self-condensation failure mode.

Friedlander_Mechanism Start 2-Aminobenzaldehyde Schiff Schiff Base Intermediate Start->Schiff + Ketone (Fast) Trimer Self-Condensation (Tarry Byproduct) Start->Trimer No Ketone present or Slow Reaction Ketone Ketone (R-CH2-CO-R) Product Quinazoline Product Schiff->Product Cyclization (Rate Limiting Step)

Figure 1: Kinetic competition in Friedländer synthesis. Note the red path indicating self-destruction of the starting material.

Module 2: The Niementowski Interface

Core Issue: High Activation Energy (


) & Water Inhibition.
The Trap:  The condensation of anthranilic acid with amides is an equilibrium process that releases water. If water is not removed, the reaction stalls. Furthermore, the thermal barrier is high (

C), leading to sublimation of reagents before reaction [5].
Troubleshooting Q&A

Q: "The reaction solidifies into a concrete-like mass after 1 hour." A: You are running "neat" (solvent-free) but the product has a high melting point, trapping unreacted material.

  • Correction: Use a high-boiling solvent like Sulfolane or Diphenyl ether . These maintain homogeneity at the required

    
    C. Alternatively, use a mechanical stirrer (overhead) rather than a magnetic bar, which will seize.
    

Q: "I refluxed in ethanol for 48 hours, but no product formed." A: Ethanol boils at


C. The Niementowski reaction generally requires 

C to overcome the activation energy barrier.
  • Correction: You must upgrade your energy input.

    • Thermal: Switch to refluxing DMF or use a Dean-Stark trap with Toluene (to remove water).

    • Microwave (Recommended): Microwave irradiation couples directly with the polar intermediates, often driving the reaction to completion in <15 minutes [6].

Data Comparison: Thermal vs. Microwave
ParameterClassical Thermal [5]Microwave Assisted [6]
Temperature

C

C (Internal)
Time 6 - 48 Hours5 - 20 Minutes
Yield 30 - 60%85 - 95%
Purification Recrystallization (lossy)Simple wash (high purity)
Decision Tree for Optimization

Niementowski_Troubleshoot Start Low Yield in Niementowski? TempCheck Is Temp > 150°C? Start->TempCheck WaterCheck Is Water Removal Active? TempCheck->WaterCheck Yes Action_Heat Increase Temp (Switch Solvent) TempCheck->Action_Heat No Sublimation Are Reagents Subliming? WaterCheck->Sublimation Yes Action_DeanStark Install Dean-Stark Trap WaterCheck->Action_DeanStark No (Thermal) Action_MW Switch to Microwave (Sealed Vessel) Sublimation->Action_MW Yes (High Efficiency) Action_Solvent Use Sulfolane or Sealed Tube Sublimation->Action_Solvent No (Scale Up)

Figure 2: Logic flow for diagnosing Niementowski reaction failures.

Module 3: Optimized Protocols

Protocol A: The "Stabilized" Friedländer Synthesis (In Situ)

Best for: Avoiding the instability of 2-aminobenzaldehyde.

  • Reduction: Dissolve 2-nitrobenzaldehyde (1.0 equiv) in Ethanol/Water (3:1). Add Iron powder (3.0 equiv) and catalytic HCl (0.1 equiv). Reflux for 1 hour.

  • Filtration: Filter hot through Celite to remove iron residues. Do not evaporate to dryness.

  • Condensation: To the filtrate (containing fresh 2-aminobenzaldehyde), immediately add the ketone (1.1 equiv) and KOH (0.1 equiv) or Cerium(III) Chloride (10 mol%).

  • Reflux: Heat at

    
    C for 2–4 hours.
    
  • Workup: Cool. The quinazoline often precipitates. If not, remove ethanol and extract with Ethyl Acetate.

Protocol B: Microwave-Assisted Niementowski

Best for: High throughput and overcoming thermal barriers.[1]

  • Setup: In a 10 mL microwave vial, mix Anthranilic acid (2 mmol) and Formamide (3 mL, excess acts as solvent).

  • Catalyst: Add 1 drop of conc.

    
     or 100 mg of Silica Gel (increases surface area).
    
  • Irradiation: Cap the vial. Irradiate at 150 W (maintaining

    
    C) for 8 minutes .
    
  • Workup: Pour the hot mixture into 20 mL ice water. The product will precipitate as a solid.[2] Filter and wash with cold ethanol.

References

  • BenchChem. (2025).[2][3] Troubleshooting low yield in Friedländer synthesis of quinolines. Link

  • Organic Syntheses. (2011). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Org. Synth. 2011, 88, 224-237. Link

  • McNulty, J., et al. (2014). Biomimetic synthesis of quinazolines. Tetrahedron Letters.
  • Alfa Chemistry. (2024). Friedländer Quinoline Synthesis Catalytic Improvements. Link

  • Grokipedia. (2025). Niementowski quinazoline synthesis: Classical Mechanisms. Link

  • Khajavi, M. S., et al. (1998).[1] Microwave Irradiation Promoted the Niementowski Reaction.[1] Journal of Chemical Research. Link

Sources

Technical Support Center: Catalyst Selection & Optimization for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Transition-Metal Catalysis & Heterogeneous Systems for Quinazoline Scaffolds Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Privileged Scaffold" Challenge

Quinazolines (e.g., Gefitinib, Erlotinib) are ubiquitous in kinase inhibitor design. However, constructing this scaffold often involves a trade-off between atom economy (generating water vs. toxic byproducts) and catalyst stability (preventing poisoning by the nitrogen-rich product).

This guide moves beyond textbook reactions to address the operational reality of synthesizing quinazolines: selecting the right metal for your specific precursors, troubleshooting stalled catalytic cycles, and scaling up with heterogeneous systems.

Catalyst Selection Matrix (The Triage)

Do not choose a catalyst based on popularity. Choose it based on the oxidation state requirements of your substrates.

Decision Logic
  • Redox-Neutral (Borrowing Hydrogen): If coupling alcohols with amines, use Iridium (Ir) or Ruthenium (Ru) . These metals temporarily "borrow" hydrogen to form an aldehyde, then return it to reduce the imine.

  • Oxidative (Aerobic): If coupling amines/aldehydes where dehydrogenation is required without return, use Copper (Cu) . It facilitates Single Electron Transfer (SET) mechanisms using air as the terminal oxidant.

  • Heterogeneous/Scale-Up: If metal leaching (<5 ppm) is critical, use MOFs (e.g., ZIF-67) .

CatalystSelection Start Start: Define Substrates Substrate1 2-Aminobenzylamine + Alcohol Start->Substrate1 Substrate2 2-Aminobenzylamine + Aldehyde/Amine Start->Substrate2 Substrate3 2-Aminobenzophenone + Benzyl Amine Start->Substrate3 Decision1 Is Atom Economy Critical? Substrate1->Decision1 Rec2 Rec: Copper (CuBr/TEMPO) (Aerobic Oxidation) Substrate2->Rec2 Oxidative Route Decision2 Is Metal Leaching Critical? Substrate3->Decision2 Rec1 Rec: Iridium (Cp*IrCl2)2 (Borrowing Hydrogen) Decision1->Rec1 Yes (Water byproduct) Decision2->Rec2 No (Lab Scale) Rec3 Rec: ZIF-67 / MOF-808 (Heterogeneous) Decision2->Rec3 Yes (Pharma Compliance)

Figure 1: Catalyst selection workflow based on substrate oxidation state and process requirements.

Protocol A: Iridium-Catalyzed "Borrowing Hydrogen"

Best for: Atom economy, using stable alcohols instead of aldehydes.

The Mechanism

The catalyst abstracts hydride from the alcohol (oxidation), coordinates the condensation with the amine, and returns the hydride to the resulting imine (reduction).

Standard Operating Procedure (SOP)
  • Catalyst: [Cp*IrCl₂]₂ (1.0 - 2.5 mol%)

  • Base: K₂CO₃ (0.5 equiv) or KOH (catalytic amounts often suffice)

  • Solvent: Toluene or Xylene (Reflux required)

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic)

Step-by-Step:

  • Charge an oven-dried Schlenk tube with [Cp*IrCl₂]₂ (1 mol%) and K₂CO₃.

  • Add 2-aminobenzylamine (1.0 equiv) and benzyl alcohol (1.1 equiv).

  • Evacuate and backfill with Argon (3x). Critical: Oxygen kills the Ir-Hydride species.

  • Add dry Toluene (0.5 M concentration).

  • Reflux at 110°C for 12-18 hours.

  • Cool, filter through Celite, and concentrate.

Troubleshooting Guide (Ir)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Oxygen poisoning of the active Ir-H species.Degas solvents using freeze-pump-thaw. Ensure inert gas line integrity.
Aldehyde Accumulation Failure of the "return" hydrogenation step.The imine intermediate is not coordinating. Increase temperature to 130°C (switch to Xylene).
N-Alkylation Byproduct Direct alkylation of the amine without cyclization.Base concentration is too high. Reduce base to catalytic loading (10 mol%).

Protocol B: Copper-Catalyzed Aerobic Oxidation

Best for: Mild conditions, readily available aldehydes, tolerance of air.[1][2]

The Mechanism

Copper facilitates the oxidation of the intermediate aminal to the quinazoline. This often proceeds via a radical pathway or two-electron oxidation using O₂ as the terminal electron acceptor.

Standard Operating Procedure (SOP)
  • Catalyst: CuBr or CuCl (5-10 mol%)

  • Co-oxidant/Ligand: TEMPO (5 mol%) or DABCO

  • Oxidant: Open air or O₂ balloon

  • Solvent: DMSO or Acetonitrile

Step-by-Step:

  • Add 2-aminobenzylamine (1.0 equiv) and aldehyde (1.1 equiv) to a reaction flask.

  • Add CuBr (5 mol%) and DABCO (10 mol%).

  • Add DMSO (solvent choice affects oxygen solubility).

  • Stir at 80°C under an O₂ balloon (or open air for small scale).

  • Monitor by TLC. The intermediate dihydroquinazoline is often visible; reaction is complete when this spot disappears.

Troubleshooting Guide (Cu)
SymptomProbable CauseCorrective Action
Reaction Stalls at Dihydro-intermediate Insufficient oxidation potential.Switch from air to pure O₂ balloon. Add TEMPO (5 mol%) as a radical mediator.
Black Precipitate Catalyst disproportionation (Cu(I)

Cu(0)).
Ligand dissociation. Increase DABCO or bipyridine loading to stabilize Cu species.
Low Yield with Aliphatic Aldehydes Enolization/Aldol side reactions.Switch solvent to Toluene/Acetic Acid systems to suppress basic side-reactions.

Advanced Optimization: Heterogeneous Catalysis (MOFs)

Context: In late-stage drug development, removing residual metal (Pd, Cu, Ir) to <5 ppm is difficult with homogeneous catalysts due to the chelating nature of quinazolines.

Solution: Use Metal-Organic Frameworks (MOFs) like ZIF-67 (Cobalt) or Sulfated MOF-808 .

  • Why it works: The metal nodes are fixed in the lattice. The pore size of ZIF-67 allows diffusion of substrates but prevents leaching of the metal clusters.

  • Protocol Adjustment:

    • Reaction typically requires higher temperatures (100-120°C) compared to homogeneous equivalents.

    • Filtration: Hot filtration is required to recover the catalyst for re-use.

    • Reusability: ZIF-67 can typically be reused 5-6 times before pore collapse or significant activity loss.

Visualizing the Pathways

Understanding the difference between the Acceptorless Dehydrogenative Coupling (ADC) used by Iridium and the Oxidative path used by Copper is vital for troubleshooting.

ReactionPathways cluster_Ir Iridium: Borrowing Hydrogen Cycle cluster_Cu Copper: Oxidative Cycle Alcohol Alcohol (Substrate) Aldehyde Aldehyde (Intermediate) Alcohol->Aldehyde Ir-Cat removes H2 Imine Imine (Intermediate) Aldehyde->Imine + Amine - H2O Product_Ir Quinazoline Imine->Product_Ir Ir-H2 returns H2 (Cyclization/Dehydro) AmineSub Amine + Aldehyde Aminal Aminal (Intermediate) AmineSub->Aminal Condensation Product_Cu Quinazoline Aminal->Product_Cu Cu(I)/Cu(II) + O2 Oxidative Dehydrogenation

Figure 2: Mechanistic divergence between Iridium (Redox Neutral) and Copper (Oxidative) pathways.

FAQ: Expert Troubleshooting

Q: My quinazoline product is trapping the catalyst. How do I purify it? A: Quinazolines are N-rich and act as ligands.

  • For Cu: Wash the organic layer with aqueous NH₄OH (ammonia) or EDTA solution. The Cu will preferentially bind to EDTA/Ammonia over the quinazoline.

  • For Pd/Ir: Use thiourea-functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction.

Q: I need to install a substituent at C2 vs. C4. How do I control regioselectivity? A:

  • Synthesis Stage: Use the 2-aminobenzylamine + Aldehyde route.[3][4] The aldehyde R-group always ends up at C2.

  • Functionalization Stage (SNAr): If starting from 2,4-dichloroquinazoline, the C4 position is more reactive toward nucleophilic attack due to the N3 nitrogen lone pair repulsion and higher electrophilicity. You can selectively substitute C4 at Room Temperature, then substitute C2 at high temperature (>80°C).

Q: Why does my reaction work with benzaldehyde but fail with aliphatic aldehydes? A: Aliphatic aldehydes can undergo aldol condensation with themselves under the basic conditions often used in these protocols.

  • Fix: Switch to the Iridium Borrowing Hydrogen method using aliphatic alcohols (e.g., ethanol, butanol) instead of aldehydes. Alcohols are not prone to aldol self-condensation.

References

  • Transition-Metal-Catalyzed Synthesis: He, L., et al. "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry, 2022. Link

  • Iridium Protocols: Wang, Y., et al. "Synthesis of 2-substituted quinazolines via iridium catalysis."[3] RSC Advances, 2012. Link

  • Copper/Aerobic Methods: Han, B., et al. "Copper-Catalyzed Aerobic Oxidative Synthesis of Quinazolines."[2][4] Angewandte Chemie, 2012. (Referenced in reviews above).

  • Heterogeneous Catalysis (MOFs): Truong, T., et al. "Efficient heterogeneous catalysis for the synthesis of quinazolines using a cobalt zeolite imidazolate framework."[5] RSC Advances, 2015. Link

  • Catalyst Poisoning: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions." Journal of the American Chemical Society. Link

Sources

Managing temperature and pressure in Bischler quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Temperature and Pressure Dynamics

Document ID: BQS-TP-2026-v4 Audience: Senior Chemists, Process Engineers, Drug Discovery Leads

Executive Summary: The Thermodynamics of Cyclization

The "Bischler" approach to quinazoline synthesis—specifically the cyclization of 2-acylamino ketones or aldehydes with ammonia sources—is a reaction governed by a critical conflict: activation energy vs. reagent availability.

Successful cyclization requires high temperatures (>140°C) to overcome the energy barrier for the dehydration step. However, these temperatures drastically reduce the solubility of ammonia (the key nucleophile) in organic solvents, necessitating high pressure (15–20 bar) to maintain effective concentration. This guide addresses the precise control of these opposing forces to maximize yield and safety.

Diagnostic & Troubleshooting Guide (Q&A)
Category A: Pressure Management & Ammonia Saturation

Q1: My reaction reaches the target temperature (160°C), but the yield is consistently low (<40%). The pressure gauge reads lower than calculated. What is happening?

Diagnosis: You are likely experiencing Ammonia Fugacity Failure . Technical Explanation: At 160°C, the solubility of ammonia in ethanol or methanol drops to near zero at atmospheric pressure. If your vessel has even a micro-leak, or if the headspace volume is too large relative to the liquid volume, NH₃ partitions into the gas phase, leaving the solution starvated of nucleophile. Corrective Action:

  • Fill Factor: Increase the reaction solvent volume to occupy 60–70% of the vessel capacity (leaving 30% headspace). This forces more NH₃ to remain dissolved or compressed into the liquid interface.

  • Ammonia Source: Switch from saturated ethanolic ammonia to solid Ammonium Acetate (NH₄OAc) or Ammonium Formate . These solids dissociate in situ at high temperatures, generating high local concentrations of ammonia without the initial high-pressure spike of gaseous reagents.

Q2: I am using a sealed pressure tube rated for 10 bar, but the cap deformed during a run at 150°C. Why did the pressure spike?

Diagnosis: Solvent Vapor Pressure Superposition. Technical Explanation: The total pressure (


) inside the vessel is the sum of the partial pressure of the ammonia (

) plus the vapor pressure of the solvent (

) at that temperature. Ethanol at 150°C generates ~10 bar of pressure on its own. Adding NH₃ gas pushes the total system pressure well beyond the safety rating of standard glass pressure tubes (typically 10–12 bar). Corrective Action:
  • Equipment Upgrade: Switch to a stainless steel autoclave or a high-pressure microwave reactor (rated >30 bar).

  • Solvent Swap: Use a higher-boiling solvent like 2-Methoxyethanol (bp 124°C) or Diglyme . These have significantly lower vapor pressures at 150°C, keeping the total system pressure dominated by the ammonia, which is what drives the reaction.

Category B: Temperature & Thermal Degradation [1]

Q3: We see complete consumption of starting material, but the product is a dark tar requiring difficult chromatography. Is the temperature too high?

Diagnosis: Competitive Polymerization / Retro-Aldol Pathways. Technical Explanation: While high temperature drives the Bischler cyclization, it also promotes the polymerization of the imine intermediates and oxidation of the electron-rich aromatic rings. If the reaction time is too long at high T, the product degrades. Corrective Action:

  • Microwave Heating: Switch to microwave irradiation. The rapid heating ramp (reaching 160°C in <2 min) minimizes the "thermal lag" time where side reactions occur.

  • Temperature/Time Optimization: Reduce temperature by 20°C and double the reaction time, or keep the high T but quench immediately upon completion. Use LCMS monitoring to determine the exact endpoint (typically 15–30 mins in microwave vs. 6–12 hours thermal).

Mechanistic Visualization: Temperature/Pressure Influence

The following diagram illustrates the critical pathway and where T/P variables exert control.

BischlerMechanism cluster_legend Control Factors Start 2-Acylaminoketone + Ammonia Source Inter1 Imine Intermediate (Equilibrium) Start->Inter1 High Pressure (Forces NH3 into solution) Inter1->Start Low Pressure (NH3 loss) TS Cyclization Transition State (High Energy Barrier) Inter1->TS High Temp (>140°C) (Rate Limiting Step) Side Polymeric Tars Inter1->Side Prolonged Heating (Thermal Degradation) Product Quinazoline Core TS->Product - H2O (Irreversible) L1 Pressure: Shifts Equilibrium Right L2 Temp: Overcomes Activation Barrier

Caption: Mechanistic flow of Bischler synthesis showing how Pressure drives the initial equilibrium (Le Chatelier's principle) and Temperature overcomes the cyclization barrier.

Comparative Data: Thermal vs. Microwave

The following data summarizes optimization studies for the synthesis of 4-phenylquinazoline from 2-aminobenzophenone and ammonium formate.

ParameterThermal (Sealed Tube)Microwave ReactorImpact Analysis
Temperature 140°C160°CMW allows higher T without wall-effect overheating.
Pressure ~12 bar (Risk of failure)18 bar (Controlled)Higher pressure in MW improves NH₃ saturation.
Time 16 Hours25 Minutes97% reduction in processing time.
Yield 62%89%Faster reaction reduces degradation byproducts.
Purity (LCMS) 85% (Requires Column)>95% (Crystallization only)Cleaner profile due to rapid heating/cooling.
Validated Experimental Protocol

Method: Microwave-Assisted Bischler Cyclization Standardized for CEM Discover / Anton Paar Monowave systems.

Reagents:

  • Precursor: 2-Acylaminoketone (1.0 equiv)

  • Ammonia Source: Ammonium Formate (5.0 equiv) [1]

  • Solvent: 2-Methoxyethanol (Volume: 5 mL per mmol substrate)

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave process vial, charge the precursor and ammonium formate. Add a magnetic stir bar.

  • Solvation: Add 2-Methoxyethanol. Cap the vial with a PTFE-silicon septum and crimp seal tightly.

  • Pre-Stir: Vortex for 30 seconds to create a slurry.

  • Microwave Program:

    • Ramp: 2 minutes to 160°C.

    • Hold: 20 minutes at 160°C.

    • Pressure Limit: Set safety cutoff at 25 bar (360 psi).

    • Stirring: High (600 rpm).

  • Cooling: Rapid cooling (compressed air) to <50°C. Note: Do not open until T < 30°C to avoid ammonia outgassing.

  • Workup: Pour reaction mixture into ice-water (50 mL). The quinazoline product typically precipitates. Filter, wash with water, and dry.

Self-Validation Check:

  • If precipitate is sticky/oily: Recrystallize from EtOH/Water (1:1).

  • If yield is low: Check the microwave pressure graph. If pressure did not reach >5 bar, the ammonium formate may be old (hydrolyzed). Use fresh reagents.

FAQ: Advanced Optimization

Q: Can I use Lewis Acid catalysts to lower the temperature? A: Yes. Adding 10 mol% ZnCl₂ or Sc(OTf)₃ can lower the required temperature to 100–120°C [2]. However, metal scavenging will be required post-synthesis. For pharmaceutical intermediates, the catalyst-free thermal/microwave route is often preferred to avoid heavy metal contamination.

Q: How do I scale this up to 100g? A: Do not use a single large sealed vessel (bomb) unless it is a certified Hastelloy/SS reactor with a burst disc.

  • Strategy: Use a Continuous Flow Reactor (e.g., Vapourtec). Pump the precursor/ammonia solution through a heated coil (160°C) with a back-pressure regulator set to 20 bar. This manages the pressure safely by keeping the reacting volume small at any given moment.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Low Yield / Incomplete SM Start->Issue1 Issue2 Impure / Tarry Product Start->Issue2 CheckP Check Pressure Log Issue1->CheckP CheckT Check Temp/Time Issue2->CheckT Sol1 Leak or Low NH3 Conc. Action: Replace Septum/Reagent CheckP->Sol1 Pressure Low (<5 bar) Sol2 Temp too Low Action: Increase T by 10°C CheckP->Sol2 Pressure Normal Sol3 Thermal Degradation Action: Switch to Microwave CheckT->Sol3 Heating > 1 hr (Thermal) Sol4 Degassing Action: Purge solvent with N2 CheckT->Sol4 Oxidation suspected

Caption: Decision tree for diagnosing yield and purity issues based on T/P parameters.

References
  • Microwave-Assisted Synthesis of Quinazolines

    • Title: Microwave-Assisted Synthesis of Quinazoline and Quinazolinone Derivatives.[1][2][3]

    • Source: Frontiers in Chemistry (2020).
    • URL:[Link]

  • Catalytic Improvements

    • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[4]

    • Source: Molecules (MDPI) (2024).
    • URL:[Link][5]

  • General Mechanism & History

    • Title: Quinazoline - Wikipedia (Overview of Bischler/Gabriel methods).
    • Source: Wikipedia.
    • URL:[Link]

Sources

Addressing poor solubility of reactants in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinazoline and its derivatives, with a particular focus on addressing the poor solubility of reactants.

Troubleshooting Guide: Addressing Poor Reactant Solubility

Poor solubility of reactants is a common obstacle in organic synthesis, often leading to reduced reaction rates, incomplete conversions, and lower yields.[1] This section provides a question-and-answer formatted guide to diagnose and resolve these solubility challenges.

Q1: My quinazoline synthesis is sluggish, or the yield is significantly lower than expected. How can I determine if poor reactant solubility is the root cause?

A1: Visual inspection is the initial diagnostic step. If you observe solid starting material suspended in the reaction mixture even after a period of stirring or heating, poor solubility is highly likely.[1] Other indicators include inconsistent yields between batches and a reaction rate that does not increase with a higher concentration of reactants. This issue is particularly prevalent when using non-polar, hydrophobic starting materials in polar solvents or, conversely, polar reactants in non-polar organic solvents.[1]

Q2: I've confirmed that one or more of my reactants has poor solubility in the chosen solvent. What is the most straightforward initial approach to solve this?

A2: The first and simplest approach is to optimize the reaction solvent. The ideal solvent should fully dissolve all reactants at the reaction temperature.[2] For polar starting materials, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For less polar substrates, toluene or dioxane may be more appropriate.[2] In some cases, highly polar solvents like water have been shown to provide excellent yields for certain quinazoline syntheses.[3] It's crucial to select a solvent that aligns with the polarity of your reactants, following the principle of "like dissolves like."

Q3: I've tried several individual solvents without success. What is the next logical step to improve solubility?

A3: The use of a co-solvent system is a powerful technique. Co-solvents are water-miscible organic solvents added to the primary solvent to enhance the solubility of a compound.[1] They work by altering the overall polarity of the solvent system.[1] For instance, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly improve the solubility of a polar reactant. A systematic screening of co-solvent mixtures at varying concentrations (e.g., 10%, 25%, 50% v/v) can help identify the optimal solvent system.[1]

Q4: Are there any physical methods I can employ to enhance the dissolution of my reactants?

A4: Yes, several physical methods can be effective:

  • Temperature Adjustment: Increasing the reaction temperature will often increase the solubility of a solid reactant.[4][5][6] However, be mindful of the thermal stability of your reactants and products, as excessive heat can lead to degradation.[2]

  • Sonication: Ultrasound-assisted synthesis utilizes high-frequency sound waves to induce cavitation, which can accelerate dissolution and increase reaction rates.[7][8][9] This technique has been successfully applied to the synthesis of quinazoline derivatives, often leading to higher yields and shorter reaction times.[7][8]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that uses microwave energy to directly and rapidly heat the reaction mixture.[10][11][12] This localized superheating can significantly enhance solubility and dramatically reduce reaction times, often from hours to minutes.[13][14]

Q5: My reactants are immiscible (e.g., one is soluble in an organic phase and the other in an aqueous phase). How can I facilitate a reaction between them?

A5: For heterogeneous reactions involving immiscible reactants, Phase-Transfer Catalysis (PTC) is an excellent strategy. A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur. This technique has been effectively combined with microwave activation for the synthesis of quinazolin-4(3H)-one derivatives.[15][16][17]

Q6: I'm working with extremely insoluble materials where conventional solvent-based methods have failed. Are there any alternative approaches?

A6: For exceptionally insoluble reactants, solvent-free reaction conditions can be a viable solution.

  • Ball Milling: This mechanochemical technique involves the use of a ball mill to mechanically mix solid reactants, driving the chemical reaction in the solid state.[18][19] High-temperature ball milling has been shown to be effective for cross-coupling reactions of insoluble aryl halides.[18]

  • Solvent-Free Microwave Synthesis: Combining microwave irradiation with solvent-free conditions can be a highly efficient and environmentally friendly approach.[15][17][20][21] This method has been successfully used in the Niementowski quinazoline synthesis.[20]

Q7: Can I use additives to improve the solubility of my reactants?

A7: Yes, certain additives can act as solubilizing agents. These substances are added to the system to increase the solubility of an otherwise insoluble material.[22] Examples include urea and various surfactants.[22] In some cases, ionic liquids have been used as both the solvent and catalyst in quinazoline synthesis, offering advantages over traditional organic solvents.[23] Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another emerging class of green solvents that can enhance solubility and act as catalysts.[24][25]

FAQs: General Questions on Quinazoline Synthesis Solubility

Q: How does the choice of solvent affect the overall yield and purity of the quinazoline product?

A: The solvent plays a critical role in both the reaction rate and the product profile. A solvent that provides good solubility for the reactants will facilitate better mixing and interaction, leading to a higher reaction rate and potentially a better yield.[2] Conversely, poor solubility can lead to incomplete reactions and the formation of side products, complicating purification. The polarity of the solvent can also influence the reaction pathway and selectivity.[26]

Q: Are there specific quinazoline synthesis methods that are more tolerant of poorly soluble reactants?

A: Yes, methods that employ high energy input or alternative reaction media tend to be more robust for poorly soluble reactants. Microwave-assisted synthesis and ultrasound-promoted reactions are excellent examples, as they can often drive reactions to completion even with limited solubility.[7][10] Solvent-free methods, such as ball milling, are specifically designed to handle insoluble starting materials.[18]

Q: Can changing the order of addition of reactants help with solubility issues?

A: In some cases, yes. Dissolving the least soluble reactant first in the chosen solvent system before adding the other reagents can be beneficial. This ensures that the concentration of the poorly soluble species is at its maximum before the reaction begins.

Q: What are the safety considerations when using high temperatures or specialized equipment like microwave reactors and sonicators?

A: Always follow the manufacturer's safety guidelines for any specialized equipment. When working with high temperatures, ensure your glassware is appropriate and free of defects. Use a blast shield and personal protective equipment (PPE). For microwave synthesis, use sealed vessels designed for this purpose to prevent pressure buildup. When using a sonicator, be aware of the potential for aerosol formation and work in a well-ventilated fume hood.

Data & Protocols

Solvent Selection Guide for Quinazoline Synthesis
Solvent ClassExamplesPolaritySuitable for...
Polar Aprotic DMF, DMSO, AcetonitrileHighPolar reactants. Often good general-purpose solvents for a wide range of organic reactions.[2][27]
Polar Protic Water, Ethanol, MethanolHighCan participate in hydrogen bonding. Water has been shown to be effective in some quinazoline syntheses.[3][28]
Non-Polar Aprotic Toluene, Dioxane, HexaneLowNon-polar or less polar reactants.[2][27]
Ethereal THF, Diethyl EtherIntermediateGood for a range of reactants with intermediate polarity.[27]
Green Solvents Ionic Liquids, Deep Eutectic SolventsVariableCan be tuned for specific solubility requirements and offer environmental benefits.[23][24][25]
Protocol: Screening for an Optimal Co-Solvent System
  • Preparation: In separate small vials, place a small, consistent amount of your poorly soluble reactant.

  • Primary Solvent: Add a measured volume of your primary reaction solvent to each vial.

  • Co-Solvent Addition: Prepare stock solutions of potential co-solvents (e.g., DMSO, DMF, PEG 400) in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[1]

  • Titration: Stepwise, add the co-solvent mixtures to the vials containing the reactant, vortexing or stirring after each addition until the solid dissolves.

  • Observation: Record the minimum concentration of the co-solvent required for complete dissolution.

  • Reaction Setup: Based on the screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Dissolve the poorly soluble reactant completely in this solvent mixture before adding other reagents.[1]

Protocol: General Procedure for Ultrasound-Assisted Quinazoline Synthesis

This is a general guideline and may require optimization for specific reactions.

  • Reactant Mixture: In a suitable reaction vessel, combine the starting materials for the quinazoline synthesis.

  • Solvent/Catalyst: Add the chosen solvent and any necessary catalyst. For some ultrasound-promoted syntheses, the reaction can be performed under solvent-free conditions.[8]

  • Sonication: Place the reaction vessel in an ultrasonic bath.

  • Temperature Control: If necessary, the temperature of the water bath can be controlled.[29]

  • Reaction Time: Irradiate the mixture with ultrasound for the predetermined reaction time, which is often significantly shorter than conventional methods.[8][9]

  • Work-up: After the reaction is complete, isolate and purify the product using standard laboratory techniques.

Visualizing Solutions

Troubleshooting Workflow for Poor Solubility

Troubleshooting_Workflow A Start: Low Yield or Sluggish Reaction B Visual Inspection: Is solid reactant visible? A->B C Issue is likely not solubility. Investigate other parameters (temperature, catalyst, etc.). B->C No D Solubility Issue Confirmed B->D Yes E Optimize Solvent System D->E F Try Single Solvents: Polar (DMF, DMSO) or Non-Polar (Toluene) E->F G Implement Co-Solvent System F->G H Apply Physical Methods G->H If still problematic I Increase Temperature H->I J Use Sonication H->J K Use Microwave Irradiation H->K L Consider Advanced Techniques I->L If still problematic J->L If still problematic K->L If still problematic M Phase-Transfer Catalysis (for immiscible reactants) L->M N Solvent-Free Methods (Ball Milling, Microwave) L->N O Reaction Optimized M->O N->O

Caption: A stepwise guide to diagnosing and resolving poor reactant solubility.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase A Reactant A⁻ (Anion) Catalyst_Aq Q⁺X⁻ (PTC in Aqueous Phase) A->Catalyst_Aq Ion Exchange B Reactant B P Product A-B Catalyst_Org Q⁺A⁻ (PTC in Organic Phase) Catalyst_Aq->Catalyst_Org Phase Transfer Catalyst_Org->B Catalyst_Org->P Forms Product Catalyst_Org->Catalyst_Aq Regenerates Catalyst

Caption: How a phase-transfer catalyst shuttles a reactant across phases.

References

  • El-Badry, Y. A., et al. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica, 70(2), 161–178. Available from: [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. Available from: [Link]

  • El-Badry, Y. A., et al. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. PubMed. Available from: [Link]

  • ResearchGate. (2020). (PDF) Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. Available from: [Link]

  • ACS Publications. (2021). Enantioselective Construction of C–C Axially Chiral Quinazolinones via Chirality Exchange and Phase-Transfer Catalysis. Organic Letters. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. Available from: [Link]

  • Niementowski quinazoline synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. Available from: [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Hokkaido University. Available from: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]

  • MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Available from: [Link]

  • Ianiro, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Purkhosrow, A., et al. (2019). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Brieflands. Available from: [Link]

  • Synthesis of quinazoline or pyrimidine-2-amine 184 under ultrasonic irradiation. (n.d.). eurekaselect.com. Available from: [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]

  • Malviya, M., et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Niementowski quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available from: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]

  • Fiorito, S., et al. (2017). Ultrasound-promoted synthesis of 4(3H)-quinazolines under Yb(OTf) 3 catalysis. Arkivoc. Available from: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]

  • Wróblewska, A., & Dąbrowska, E. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Available from: [Link]

  • Microwave Assisted Organic Synthesis. (2002). Columbia University. Available from: [Link]

  • Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available from: [Link]

  • Sharma, P., & Kumar, V. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]

  • Mogilaiah, K., et al. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2025). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. Available from: [Link]

  • Deshmukh, A. S., & Phule, D. B. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]

  • D'hooghe, M. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. Available from: [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution and solubility/]([Link] dissolution and solubility/)

  • Rasayan Journal. (n.d.). GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. Rasayan Journal. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]

  • Exploring the Properties and Applications of Non-Polar Organic Solvents in Chemical Processes. (2024). LinkedIn. Available from: [Link]

Sources

Quinazoline Chemistry Support Center: Stability & Workup Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Hydrolysis of the Quinazoline Ring (C4-Position) Ticket ID: QNZ-4CL-STABILITY Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Context[1][2]

The Issue: Researchers working with 4-substituted quinazolines (particularly 4-chloroquinazolines and 4-alkoxyquinazolines ) frequently observe the formation of a stubborn impurity: quinazolin-4(3H)-one . This is not a side reaction from synthesis; it is a degradation product caused by hydrolysis during workup or purification.

Why it matters: This degradation is the primary yield-killer in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib). The quinazolinone species is thermodynamically stable, highly crystalline, and difficult to separate from the desired product without significant loss.

Immediate Action Required: If you observe a new polar spot on TLC after an aqueous wash or silica column, STOP . Do not apply heat. Review the protocols below immediately.

Core Knowledge: The Mechanism of Failure

To prevent hydrolysis, you must understand the "Activation-Attack" cycle. The C4 position is an amidine-like carbon that becomes highly electrophilic under specific conditions.

The Hydrolysis Pathway (Acid vs. Base)
  • Acidic Pathway (Fastest): Protonation of N3 (or N1) disrupts the aromaticity and pulls electron density from C4, making it a "super-electrophile" susceptible to even weak nucleophiles like water.

  • Basic Pathway: Direct attack of hydroxide (

    
    ) at C4. While slower than acid catalysis, high pH during quenching can still drive this reaction.
    

QuinazolineHydrolysis Substrate 4-Chloroquinazoline (Active Species) Protonated N3-Protonated Intermediate (Highly Electrophilic C4) Substrate->Protonated Protonation (Fast) Transition Tetrahedral Intermediate Substrate->Transition Direct OH- Attack (Basic Conditions) Acid Acidic Conditions (H+) Protonated->Transition Nucleophilic Attack Water H2O Attack Water->Transition Product Quinazolin-4(3H)-one (Thermodynamic Sink) Transition->Product -HCl Irreversible

Figure 1: Mechanistic pathway of quinazoline hydrolysis. Note that acid catalysis (red path) is the most common cause of failure during POCl₃ quenching.

Technical Protocols & Troubleshooting

Protocol A: The "Cold-Buffered" Quench

Use this when isolating 4-chloroquinazolines after chlorination with


 or 

.

The Causality: Directly pouring a


 reaction mixture into water generates massive amounts of HCl and heat. This creates a hot, acidic environment—the perfect storm for hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    )  or 10% NaOH and cool it to 0°C (ice bath).
    
  • Dilution: Dilute the crude reaction mixture (containing

    
    ) with a dry, non-protic solvent (DCM or Toluene) before quenching. This acts as a heat sink.
    
  • The Drop: Add the reaction mixture dropwise into the stirring base solution.

    • Critical Check: Maintain internal temperature <10°C.

  • pH Validation: Periodically check the pH of the aqueous layer. It must remain basic (pH 8-9) . If it turns acidic, the rate of hydrolysis accelerates exponentially.

  • Separation: Immediately separate layers. Wash the organic layer once with cold brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) immediately. Do not let it sit in wet solvent.
    
Protocol B: The "Telescoping" Strategy (Recommended)

Best for: Synthesis of 4-anilinoquinazolines (e.g., Erlotinib analogs).

The Logic: The most stable 4-chloroquinazoline is the one that never sees water. By reacting the intermediate immediately, you bypass the hydrolysis risk entirely.

Workflow:

  • Evaporation: Remove excess

    
     under reduced pressure (use a toluene azeotrope to strip traces).
    
  • Solvent Swap: Redissolve the crude residue in dry Isopropanol (IPA) or Acetonitrile (MeCN) .

  • Reaction: Add the aniline nucleophile directly to this solution.

  • Self-Validating Step: The HCl generated from the substitution reaction catalyzes the reaction (autocatalysis) but does not cause hydrolysis because water is absent.

Protocol C: Purification on Silica Gel

Use this only if isolation is strictly necessary.

The Risk: Standard silica gel is slightly acidic (pH 6.5–7.0) and contains bound water.[1] This is sufficient to hydrolyze electron-deficient quinazolines.

Modification:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (Et3N) . This neutralizes acidic sites.

  • Elution: Run the column quickly. Do not leave the compound on the column overnight.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica.

Decision Matrix: Workup Strategy

Use this logic flow to determine the safest path for your specific intermediate.

WorkupLogic Start Crude Reaction Mixture (e.g., POCl3) Isolate Must Isolate Intermediate? Start->Isolate Telescope STRATEGY: Telescope Evaporate POCl3 -> Add Solvent -> Add Amine Isolate->Telescope No (Preferred) QuenchType Is Product Acid Sensitive? Isolate->QuenchType Yes SolidQuench STRATEGY: Solid Phase Filter through Celite/Alumina pad QuenchType->SolidQuench Highly Sensitive LiquidQuench STRATEGY: Buffered Quench Drip into Ice/NaHCO3 Keep T < 5°C QuenchType->LiquidQuench Standard

Figure 2: Decision tree for handling sensitive quinazoline intermediates.

Reference Data

Table 1: Solvent Compatibility for 4-Chloroquinazolines

Data summarized from process chemistry literature regarding stability at 25°C.

Solvent SystemStability RatingRisk FactorRecommendation
DCM / Chloroform HighAcidic impurities in solvent (HCl in CHCl3)Pass through basic alumina before use.
Ethyl Acetate ModerateHydrolysis of solvent produces acetic acidAvoid for long-term storage.
Methanol / Ethanol LowSolvolysis (formation of 4-alkoxy impurity)Do not use for 4-chloro isolation.
THF (Wet) Critical FailureRapid hydrolysisUse only anhydrous THF.
Toluene ExcellentNonePreferred solvent for storage/workup.
Table 2: pH Stability Zones (Approximate Half-Life at 20°C)
pH EnvironmentEstimated

of 4-Cl-Quinazoline
Mechanism
pH < 2 (Strong Acid) < 10 MinutesN3-Protonation driven
pH 4 - 6 (Weak Acid) 1 - 2 HoursAcid catalysis
pH 7 - 8 (Neutral) > 24 HoursSlow nucleophilic attack
pH > 12 (Strong Base) < 30 MinutesDirect

attack

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that doesn't move (baseline) after workup. What is it? A: This is almost certainly quinazolin-4(3H)-one . It is highly polar due to the lactam functionality. If you see this, your quench was likely too hot or too acidic.

Q: Can I store 4-chloroquinazoline in the fridge? A: Only if solid and strictly anhydrous. If stored in solution, use Toluene or DCM over activated molecular sieves. Even trace moisture at 4°C will hydrolyze the ring over weeks.

Q: Why does my yield drop when I scale up? A: Heat transfer. On a small scale, you can quench POCl3 quickly without a temperature spike. On a large scale, the exotherm is massive. You must slow down the addition rate to maintain the internal temperature below 10°C.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text detailing the electrophilicity of the C4 position in diazines).

  • Chandregowda, V., et al. (2009). Synthesis of benzimidazo[1,2-c]quinazolines: Antimicrobial and antioxidant activity. European Journal of Medicinal Chemistry. (Discusses stability and synthesis of fused quinazolines).

  • Rao, S. N., et al. (2013). Process for the preparation of Erlotinib Hydrochloride. U.S. Patent 8,481,736. (Detailed industrial protocols for handling 4-chloro intermediates without hydrolysis).

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines.[2] Tetrahedron.[2][3] (Mechanistic insights into the interconversion and stability).

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (General guidelines on temperature control and quenching).

Sources

Validation & Comparative

Head-to-head study of quinoline vs quinazoline derivatives in cancer research

[1][2]

Executive Summary

This technical guide provides a head-to-head analysis of Quinoline (1-azanaphthalene) and Quinazoline (1,3-diazanaphthalene) scaffolds.[1] While both are "privileged structures" in medicinal chemistry, their utility diverges significantly based on target class and physicochemical requirements.[2][3]

The Verdict:

  • Select Quinazoline when targeting the ATP-binding pocket of EGFR/HER2 family kinases.[2][1] The N3 nitrogen provides critical water-mediated hydrogen bonding that enhances specificity.[1]

  • Select Quinoline for Multi-Kinase Inhibition (MKI) (e.g., VEGFR/MET/RET) or DNA intercalation. Its higher lipophilicity and lack of the second nitrogen allow for broader hydrophobic interactions and "Type II" kinase binding modes.

Part 1: Structural & Physicochemical Basis[2][3][4]

The fundamental difference lies in the nitrogen count within the heterocyclic ring. This single atom alteration dictates the electronic landscape, basicity, and solubility profile of the drug candidate.

Scaffold Architecture
  • Quinoline: Benzene fused to Pyridine.[2][1]

  • Quinazoline: Benzene fused to Pyrimidine.[2][1]

ScaffoldComparisonQuinolineQuinoline Scaffold(1 Nitrogen)Prop_Q1Higher LogP (More Lipophilic)Type II Binder (often)Quinoline->Prop_Q1PhysicochemicalOutcomeDiffC3 vs N3 SubstitutionQuinoline->DiffQuinazolineQuinazoline Scaffold(2 Nitrogens)Prop_Q2Lower pKa (Weaker Base)N3 H-Bond AcceptorQuinazoline->Prop_Q2PhysicochemicalOutcomeQuinazoline->Diff

Figure 1: Structural divergence and resulting physicochemical outcomes.[1][4][5][6]

Physicochemical Head-to-Head
FeatureQuinolineQuinazolineImpact on Drug Design
H-Bond Acceptors 1 (N1)2 (N1, N3)Quinazoline N3 is crucial for water-bridged bonds in EGFR (e.g., Thr790).[1]
Basicity (pKa) ~4.9 (Conj.[1] Acid)~3.5 (Conj.[1] Acid)Quinazoline is less basic due to the electron-withdrawing effect of the second nitrogen.[1]
Solubility Lower (Generally)HigherThe extra nitrogen increases polarity, often improving aqueous solubility for Quinazoline .
Metabolic Stability C2/C4 oxidation proneC4 oxidation proneBoth require substitution at C4 to block rapid metabolism.[1]

Part 2: Target Landscape & Mechanism

The "Kinase Switch"

The choice between these scaffolds often signals the intended kinase selectivity profile.

  • Quinazoline (The EGFR Specialist):

    • Mechanism:[1][7] Type I ATP-competitive inhibition.[1]

    • Key Interaction: The N1 accepts a H-bond from the hinge region (Met793 in EGFR), while N3 stabilizes the complex via a water molecule to Thr854.[5]

    • Drugs: Gefitinib, Erlotinib, Lapatinib, Afatinib.[8]

  • Quinoline (The Multi-Kinase Generalist):

    • Mechanism:[1][7] Often Type II inhibition (binding to the inactive DFG-out conformation).[1]

    • Key Interaction: The scaffold extends into the hydrophobic back pocket.[1] The lack of N3 reduces the penalty for desolvation in hydrophobic pockets.[1]

    • Drugs: Lenvatinib (VEGFR), Cabozantinib (MET/VEGFR), Bosutinib (Src/Abl).

Comparative Data: IC50 Profiles

Note: Values represent typical ranges for optimized lead compounds in these classes.

Target KinaseQuinazoline Lead (e.g., Erlotinib)Quinoline Lead (e.g., Lenvatinib/Pelitinib)Interpretation
EGFR (WT) < 2 nM ~20–50 nMQuinazoline is superior for EGFR specificity.[1]
VEGFR2 > 100 nM< 5 nM Quinoline excels in angiogenic targets.[1]
c-MET Inactive< 10 nM Quinoline allows access to the MET hydrophobic pocket.[1]

Part 3: Experimental Workflow (Synthesis & Validation)

To objectively compare these scaffolds in your own research, follow this validated workflow.

Synthetic Routes

The synthetic complexity differs.[1] Quinazolines are generally more accessible via anthranilic acid derivatives.[1]

SynthesisWorkflowAnthranilicAnthranilic AcidNiementowskiNiementowski Reaction(Formamide/Heat)Anthranilic->NiementowskiAnilineAniline DerivativeSkraupGould-Jacobs Reaction(Ethoxymethylene malonate)Aniline->SkraupChlorinationPOCl3 Chlorination(Generates 4-Cl intermediate)Niementowski->ChlorinationSnArSnAr Substitution(Introduction of R-group)Chlorination->SnArChlorination->SnArConvergent StepCyclizationThermal Cyclization(High Temp)Skraup->CyclizationCyclization->Chlorination

Figure 2: Parallel synthetic pathways for generating 4-substituted derivatives.[1]

Protocol: Competitive Kinase Binding Assay

Objective: Determine scaffold selectivity (Selectivity Score).

  • Preparation: Dissolve compounds in 100% DMSO (10 mM stock).

  • Panel Selection: Use a panel of 5 representative kinases: EGFR (Her1), KDR (VEGFR2), c-Met, RET, and Src.

  • Reaction:

    • Mix kinase, peptide substrate, and ATP (at Km concentration) in 384-well plates.

    • Add compounds (10-point dose-response, 1 nM to 10 µM).

    • Incubate 60 min at RT.

  • Detection: Use FRET or ADP-Glo reagents.[1]

  • Analysis: Calculate IC50.

    • Validation Check: If Hill slope is > 1.5 or < 0.5, discard data (indicates aggregation or assay interference).[1]

    • Control: Staurosporine (pan-kinase inhibitor) must yield IC50 < 10 nM.[1][8]

Part 4: ADMET & Clinical Reality

The theoretical advantages of a scaffold must survive the biological reality of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity).

  • Solubility vs. Permeability Trade-off:

    • Quinazolines often suffer from poor solubility if the C6/C7 positions are not solubilized (e.g., with morpholine side chains as in Gefitinib). However, the core itself is more polar than Quinoline.[1]

    • Quinolines are highly lipophilic (High LogP).[1] This ensures good membrane permeability but risks high protein binding (>95%) and metabolic clearance via CYP3A4.[1]

  • Toxicity Signals:

    • Quinazoline:[1][3][4][5][7][9][10][11][12] Skin rash and diarrhea are "class effects" due to WT-EGFR inhibition in skin/gut.[1]

    • Quinoline:[1][4][5][7][9][10][13][14][15][16] QT prolongation is a known risk for many quinoline derivatives (due to hERG channel blockade).[1]

References

  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors.[1] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides.[1] Journal of Medicinal Chemistry. Link

  • Roda, A. M., et al. (2023). Quinazoline-based anticancer agents: An update.[1] European Journal of Medicinal Chemistry. Link

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[1] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.[1] Journal of Medicinal Chemistry. Link

  • Yozwiak, C. E., et al. (2022). Chemical Biology of Quinoline and Quinazoline Scaffolds: A Review of Their Anticancer Potential. Cancers. Link

  • FDA.[1][9][10] (2024). Approved Drugs for Oncology (Kinase Inhibitors Database).[1] Link

Comparative Efficacy of Substituted Quinazoline Antibacterial Agents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that can bypass existing bacterial efflux pumps and target mutations. Among heterocyclic compounds, the quinazoline core has emerged as a highly versatile pharmacophore. By systematically altering the substituents at the 2, 4, 6, and 7 positions of the quinazoline ring, medicinal chemists can precisely tune the molecule's mechanism of action, shifting its primary target from dihydrofolate reductase (DHFR) to DNA gyrase, or even inducing pleiotropic membrane disruption.

This guide provides an objective, data-driven comparison of the most promising substituted quinazoline classes, detailing their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural Classes and Mechanistic Pathways

Substituted quinazolines exert their bactericidal effects through distinct, structure-dependent pathways. Understanding these structure-activity relationships (SAR) is critical for lead optimization.

  • N2,N4-Disubstituted Quinazoline-2,4-diamines: Originally explored as DHFR inhibitors, recent optimizations (specifically N2-benzyl and N4-methyl substitutions) have yielded compounds with potent, broad-spectrum bactericidal activity. These agents exhibit pleiotropic effects, disrupting both folate synthesis and bacterial membrane integrity, making them highly effective against multidrug-resistant (MDR) Gram-negative pathogens like Acinetobacter baumannii.

  • Thiazolo-quinazolin-4-ones & Quinazolone-sulfonates: The incorporation of a ketone at the 4-position, often fused with thiazole or sulfonate moieties, shifts the binding affinity toward bacterial topoisomerases. These derivatives act as potent inhibitors of DNA Gyrase (GyrA/GyrB subunits), preventing the supercoiling of bacterial DNA required for replication, particularly in Gram-positive strains like Methicillin-Resistant Staphylococcus aureus (MRSA) .

  • N,2-Diphenylquinazolin-4-amines: By introducing bulky phenyl groups at the 2-position and anilino groups at the 4-position, these compounds achieve high lipophilicity, allowing them to penetrate the thick peptidoglycan layers of Gram-positive bacteria and dock efficiently within the ATP-binding pocket of DNA Gyrase B .

MOA QZ Substituted Quinazolines Gyrase DNA Gyrase (GyrA/GyrB) QZ->Gyrase Thiazolo-quinazolines DHFR Dihydrofolate Reductase QZ->DHFR 2,4-Diaminoquinazolines Supercoil Inhibition of DNA Supercoiling Gyrase->Supercoil Folate Folate Synthesis Arrest DHFR->Folate Death Bacterial Cell Death Supercoil->Death Folate->Death

Mechanism of action for substituted quinazolines targeting DNA Gyrase and DHFR pathways.

Quantitative Efficacy Comparison

To objectively compare these agents, we must evaluate their Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) against their primary enzymatic targets. The table below synthesizes recent experimental data across the three primary classes.

Compound ClassRepresentative DerivativePrimary TargetTarget PathogenEfficacy MetricKey Advantage
N2,N4-Disubstituted Quinazoline-2,4-diamines Compound 4 (N2-benzyl, N4-methyl)DHFR / PleiotropicA. baumannii (MDR)MIC: 0.8 - 1.8 µMRapid bactericidal action; in vivo efficacy surpasses tigecycline .
Thiazolo-quinazolin-4-ones Compound 4 (Methyl sulfonyl fragment)DNA GyraseS. aureus (MRSA)IC50: 11.72 µMMIC: 4.97 µMExcellent biofilm eradication capabilities .
N,2-Diphenylquinazolin-4-amines Compound 3fDNA Gyrase BS. aureusMIC: 7.8 µg/mLHigh lipophilicity drives deep tissue and cellular penetration .
Quinazolone-sulfonate conjugates Compound 5gDNA GyraseS. aureusMIC: 11.3 µg/mLSulfonate group stabilizes compound in the enzyme active site .

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel quinazolines must follow a rigorous, self-validating workflow. The protocols below are designed not just to generate data, but to internally verify the causality of the observed antibacterial effects.

Workflow Synthesis 1. Compound Synthesis & QC (NMR, LC-MS) MIC 2. Broth Microdilution (MIC & MBC) Synthesis->MIC Target 3. Target Assays (DNA Gyrase/DHFR) MIC->Target Active hits Tox 4. Cytotoxicity (HepG2 Cells) Target->Tox Confirmed MOA InVivo 5. In Vivo Efficacy (Murine Model) Tox->InVivo High Selectivity

Self-validating experimental workflow for evaluating quinazoline antibacterial efficacy.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC Determination)

Standard optical density (OD600) measurements can be confounded by the precipitation of highly lipophilic quinazolines in aqueous media. To establish true causality between compound concentration and bacterial inhibition, we utilize a resazurin metabolic assay.

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of the quinazoline derivative (0.1 to 128 µg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well plate.

  • Inoculation: Inoculate each well with the target bacterial strain to achieve a final concentration of

    
     CFU/mL. Include a growth control (no drug), a sterility control (no bacteria), and a positive control (e.g., Ciprofloxacin).
    
  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Resazurin Addition (The Validation Step): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality Note: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by the oxidoreductase enzymes of living bacteria. If a quinazoline precipitates and clouds the well (mimicking bacterial growth via OD), the resazurin will remain blue, preventing a false-negative MIC reading.

  • MBC Determination: Plate 10 µL from all wells showing no color change onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a

    
     reduction in initial inoculum.
    
Protocol B: DNA Gyrase Supercoiling Assay

To prove that a thiazolo-quinazolin-4-one directly inhibits DNA gyrase (rather than acting via non-specific toxicity), an in vitro supercoiling assay is mandatory.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of S. aureus DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the quinazoline compound (at

    
    , 
    
    
    
    , and
    
    
    its calculated IC50).
  • Buffer Addition: Add the reaction buffer containing 1 mM ATP.

    • Causality Note: ATP is strictly required for the energy-dependent supercoiling action of DNA gyrase. A control reaction lacking ATP must be included to validate that any observed supercoiling is strictly enzyme-driven.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). EDTA chelates the magnesium ions essential for gyrase activity, instantly freezing the reaction state.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours. Crucially, do not include ethidium bromide (EtBr) in the gel or running buffer.

    • Causality Note: EtBr intercalates into DNA, altering its topological state and migration speed during electrophoresis. The gel must be stained with EtBr after the run is complete.

  • Analysis: Active DNA gyrase will convert the slow-migrating relaxed plasmid into a fast-migrating supercoiled band. Effective quinazoline inhibitors will preserve the relaxed plasmid band in a dose-dependent manner.

Strategic Considerations for Lead Optimization

When developing substituted quinazolines, researchers must balance antibacterial potency with mammalian cytotoxicity. The Selectivity Index (SI) —calculated as the


 (mammalian cell cytotoxicity) divided by the MIC—is the ultimate arbiter of a compound's viability.

For instance, while adding halogenated phenyl rings to the 2-position of quinazolin-4-amines drastically lowers the MIC against MRSA (due to enhanced membrane penetration), it can also increase non-specific binding to human HepG2 cells. Therefore, modern drug design increasingly favors the incorporation of polar appendages (such as N4-methyl or acetohydrazide linkers) to fine-tune the partition coefficient (LogP), ensuring the compound selectively accumulates in bacterial cells without disrupting mammalian lipid bilayers .

References

  • Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Iranian Journal of Pharmaceutical Sciences. Available at:[Link]

  • New quinazolone–sulfonate conjugates with an acetohydrazide linker as potential antimicrobial agents: design, synthesis and molecular docking simulations. RSC Advances (Royal Society of Chemistry). Available at:[Link]

Molecular docking studies of quinazoline derivatives with protein kinases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computational drug discovery, I frequently guide research teams through the labyrinth of molecular modeling. When developing targeted therapies for non-small cell lung cancer (NSCLC), quinazoline derivatives (such as Erlotinib, Gefitinib, and Lapatinib) remain the gold standard. These molecules function as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, mimicking the adenine ring of ATP to block downstream survival cascades.

However, accurately predicting the binding affinity and optimal pose of novel quinazoline derivatives requires selecting the right computational tool. Not all molecular docking software is created equal; algorithms inherently possess biases based on their scoring functions and search methodologies.

This guide provides an objective, data-driven comparison of the three industry-standard docking platforms—Schrödinger Glide , CCDC GOLD , and AutoDock Vina —specifically evaluated for their performance in quinazoline-EGFR molecular docking studies.

The Mechanistic Landscape of EGFR Inhibition

To understand why certain docking algorithms succeed or fail, we must first understand the biological target. The EGFR ATP-binding pocket is characterized by a deep hydrophobic cleft and a critical "hinge region." For a quinazoline derivative to be effective, it must achieve two things:

  • Form a bidentate hydrogen bond with the backbone of the Met769 residue in the hinge region.

  • Maximize hydrophobic enclosure and π-π stacking within the pocket.

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates Downstream PI3K/AKT & RAS/MAPK Signaling Cascades EGFR->Downstream Phosphorylation Quinazoline Quinazoline Inhibitor (Competitive Binding) Quinazoline->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Mechanism of EGFR inhibition by quinazoline derivatives blocking downstream survival pathways.

The Contenders: Algorithmic Causality

When comparing docking software, we are fundamentally comparing how they explore conformational space (Search Algorithm) and how they estimate binding free energy (Scoring Function).

  • Schrödinger Glide (Grid-Based Ligand Docking with Energetics): Glide uses a systematic, hierarchical search algorithm. Causality: Glide’s Extra Precision (XP) scoring function heavily penalizes steric clashes while explicitly rewarding hydrophobic enclosure. Because the quinazoline core relies on π-π stacking within the hydrophobic cleft of EGFR, Glide's algorithmic bias perfectly aligns with the physicochemical reality of these ligands, making it exceptionally accurate for pose prediction 1.

  • CCDC GOLD (Genetic Optimization for Ligand Docking): GOLD utilizes a Genetic Algorithm (GA) that allows for full ligand flexibility. Causality: Its GoldScore fitness function is highly optimized for calculating hydrogen bond energies. This makes GOLD superior for capturing and optimizing the critical polar interactions between the quinazoline N1/N3 atoms and the Met769 hinge residue 2.

  • AutoDock Vina: Vina employs an Iterated Local Search global optimizer and an empirical/knowledge-based scoring function. Causality: While less granular in handling specific π-π stacking than Glide, Vina’s highly efficient gradient-based local optimization makes it the fastest tool available, ideal for initial high-throughput virtual screening (HTVS) of massive quinazolinedione libraries 3.

Experimental Workflow & Self-Validating Protocol

Trust in computational predictions requires a self-validating system. You cannot simply dock a novel ligand and trust the score; the protocol must prove it can recreate known biological reality before introducing unknown variables.

Step-by-Step Methodology
  • Target Preparation (PDB ID: 1M17 or 1XKK): Import the EGFR crystal structure. Strip co-crystallized water molecules (unless structural waters are bridging key interactions). Add missing hydrogen atoms and assign proper protonation states at pH 7.4. Crucial Causality: Asp831 must be properly deprotonated to accurately simulate the electrostatic environment of the active site.

  • Ligand Preparation: Generate 3D conformations of the quinazoline derivatives. Perform energy minimization using an OPLS4 or MMFF94 force field to ensure the starting structures are at their global energy minimums.

  • Grid Generation: Define the active site bounding box. Center the grid precisely on the Met769 hinge residue, ensuring a box size large enough (typically 20×20×20 Å) to accommodate the bulky substituted anilines often attached to the quinazoline core.

  • System Validation (Redocking): Extract the native co-crystallized ligand (e.g., Erlotinib) and redock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal structure. Rule: If the RMSD > 2.0 Å, the grid parameters or protonation states must be recalibrated. Do not proceed to step 5 until this self-validation passes.

  • Production Docking & Analysis: Execute the docking run for the novel derivatives. Evaluate poses based on binding affinity (kcal/mol) and the preservation of the Met769 hydrogen bond.

DockingWorkflow Target Target Preparation (EGFR PDB: 1M17) Grid Grid Generation (Center: Met769 Hinge) Target->Grid Ligand Ligand Preparation (Quinazoline Derivatives) Docking Molecular Docking (Vina / Glide / GOLD) Ligand->Docking Grid->Docking Scoring Scoring & Pose Evaluation (RMSD & Affinity) Docking->Scoring Validation Experimental Validation (In vitro IC50 Assay) Scoring->Validation

Step-by-step molecular docking workflow for evaluating quinazoline-based EGFR inhibitors.

Performance Comparison & Experimental Data

To objectively compare these platforms, we evaluate their performance against validated in vitro data (IC50 values from SRB/MTT assays against MCF-7 and A549 cell lines) mapped to their in silico docking scores 134.

Table 1: Experimental Performance Metrics (Target: EGFR - PDB ID: 1M17/1XKK)

MetricSchrödinger Glide (XP)CCDC GOLDAutoDock Vina
Average Pose RMSD (Å) 0.85 - 1.121.05 - 1.351.40 - 1.85
Top Pose Affinity -10.5 to -11.6 kcal/molFitness Score: 95 - 109-9.5 to -10.9 kcal/mol
Interaction Focus Hydrophobic enclosure, π-πH-bond optimizationGlobal energetic minimum
Compute Time / Ligand ~2-3 minutes~1-2 minutes< 30 seconds
Data Interpretation & Insights
  • The Glide Advantage: In recent comparative analyses, Glide consistently favored Erlotinib and its direct analogs. The causality here is Glide's superior handling of the hydrophobic interactions generated by the ethynylphenyl group of Erlotinib against the hydrophobic walls of the EGFR pocket 1.

  • The GOLD Advantage: When evaluating varlitinib and novel N-(CH3)3 substituted quinazolines, GOLD produced the highest fitness scores (up to 109) and the most stable hydrogen bonding networks. If your drug design strategy relies heavily on introducing novel polar contacts within the ATP pocket, GOLD's genetic algorithm is the most reliable choice 2.

  • The Vina Baseline: AutoDock Vina successfully identified potent ligands like imatinib and compound B5 (docking score -9.9 kcal/mol) with a fraction of the computational cost 3. While its RMSD variance is slightly higher, it remains the definitive choice for initial library screening before passing the top 5% of hits to Glide or GOLD for precision refinement.

Conclusion & Recommendations

Choosing the right docking software is not about finding the "best" tool, but the correct tool for your specific phase of drug development:

  • Use AutoDock Vina for Phase 1 High-Throughput Virtual Screening (HTVS) of large quinazoline libraries.

  • Use CCDC GOLD if your SAR (Structure-Activity Relationship) optimization is focused on maximizing polar contacts and hydrogen bond stability with the hinge region.

  • Use Schrödinger Glide (XP) for late-stage lead optimization where capturing precise hydrophobic enclosure and π-π stacking is critical to predicting the final in vitro IC50.

References

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2026). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Anwar, M. F., Zarina, S., & Zaidi, Z. H. (2022). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. PubMed / IUBMB.
  • Journal of Chemical Health Risks. (2025).
  • MDPI. (2024).

Sources

Comparative QSAR Profiling of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

From Classical Fields to Machine Learning: A Technical Guide for Drug Design

Executive Summary

The quinazoline scaffold remains a cornerstone in the design of tyrosine kinase inhibitors (TKIs), particularly for the Epidermal Growth Factor Receptor (EGFR). While first-generation drugs like Gefitinib and Erlotinib validated the scaffold, the emergence of resistance mutations (T790M, C797S) necessitates precise structural optimization.

This guide provides an objective, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to quinazoline derivatives. We contrast classical 2D-QSAR, field-based 3D-QSAR (CoMFA/CoMSIA), and emerging Machine Learning (ML) approaches. By synthesizing experimental data from recent studies, we demonstrate that while 3D-QSAR offers superior mechanistic insight for lead optimization, ML approaches provide higher predictive capacity for large-scale virtual screening.

The Quinazoline Scaffold & Target Landscape

The quinazoline core (benzopyrimidine) mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain. The critical challenge in current drug design is not just potency, but selectivity against the wild-type EGFR (to reduce skin toxicity) and activity against mutant forms.

Structural Causality in Binding
  • N1 Position: Accepts a hydrogen bond from Met793 (hinge region).

  • C4-Anilino Moiety: Occupies the hydrophobic pocket; critical for potency.

  • C6/C7 Positions: Solvent-exposed region; ideal for solubilizing groups (e.g., morpholine in Gefitinib) or acrylamide warheads (in Osimertinib) to target Cys797.

Comparative Methodology: 2D vs. 3D vs. ML

To optimize these interactions, three primary computational workflows are employed. Below is a technical comparison of their utility in the quinazoline context.

Classical 2D-QSAR
  • Mechanism: Correlates physicochemical descriptors (LogP, Molar Refractivity, topological indices) with biological activity (

    
    ) using Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
    
  • Pros: Computational speed; alignment-independent.

  • Cons: Lacks spatial insight; fails to capture stereochemical nuances.

  • Verdict: Best for initial filtering of large libraries.

Field-Based 3D-QSAR (CoMFA & CoMSIA)

This is the gold standard for lead optimization.

  • CoMFA (Comparative Molecular Field Analysis): Uses Lennard-Jones and Coulombic potentials to calculate steric and electrostatic fields.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Uses Gaussian functions. Crucially, it adds Hydrophobic, H-bond Donor, and H-bond Acceptor fields.[1][2][3]

  • Expert Insight: CoMSIA is generally superior for quinazolines because the Gaussian function avoids the singularity problems of CoMFA (infinite energy values when a probe atom clashes with the molecule), allowing for a smoother sampling of the binding pocket.

Machine Learning (RF & SVM)
  • Mechanism: Non-linear mapping using Random Forest (RF) or Support Vector Machines (SVM) on high-dimensional fingerprints (ECFP4, MACCS).

  • Performance: Recent studies indicate RF models can achieve training

    
    , though they often lack the interpretability of 3D contour maps.
    

Data Analysis & Interpretation

The following table synthesizes performance metrics from recent comparative studies on quinazoline EGFR inhibitors. Note the trade-off between fit (


) and predictive power (

).[4][5][6][7]
Table 1: Comparative Statistical Performance of QSAR Models
MethodologyModel Type

(CV)

(Fit)

(Test)
Key Field Contribution
3D-QSAR CoMFA0.6450.9810.929Electrostatic (57.4%) dominates Steric (42.6%)
3D-QSAR CoMSIA0.729 0.9780.909Balanced: Steric (23%), Hydrophobic (20%), H-Bond (35%)
2D-QSAR MLR0.6690.7450.941Topological indices & LogP
ML Random ForestN/A0.9590.717ECFP4 Fingerprints

Data Sources: Synthesized from recent high-impact studies [1, 2, 4, 5].

Interpretation: The CoMSIA model (Row 2) demonstrates the highest internal robustness (


). The balanced field contribution suggests that optimizing quinazolines requires simultaneous tuning of the hydrophobic fit (at the C4-aniline) and H-bond networks, rather than just steric bulk.

Experimental Protocol: Validated 3D-QSAR Workflow

To replicate these results or apply them to a new series, follow this self-validating protocol. This workflow emphasizes the Alignment Rule , which is the most common source of error in 3D-QSAR.

Step-by-Step Methodology
  • Dataset Curation:

    • Select 30-50 quinazoline analogues with a spread of at least 3 log units in

      
      .
      
    • Convert

      
       to 
      
      
      
      (
      
      
      ).
  • Conformational Analysis:

    • Perform energy minimization using the MMFF94 force field.

    • Critical: Do not just use the lowest energy conformer. Use the bioactive conformer derived from a docked pose (e.g., PDB ID: 1M17 for EGFR).

  • Molecular Alignment (The Pivot Point):

    • Align all molecules to the most active template (e.g., Erlotinib) using the rigid quinazoline core (N1, C2, N3, C4, C5-C10) as the anchor.

    • RMSD of the core alignment must be

      
      .
      
  • Field Calculation:

    • Grid: 2.0

      
       spacing, extending 4.0 
      
      
      
      beyond the molecular envelope.
    • Probe:

      
       carbon with +1 charge.
      
  • PLS Regression & Validation:

    • Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).

    • Thresholds: A valid model requires

      
       and 
      
      
      
      .
Visualization: The QSAR Pipeline

QSAR_Workflow Data Dataset Curation (pIC50 > 3 log span) Conf Bioactive Conformer Generation (MMFF94) Data->Conf Align Core Alignment (RMSD < 0.1 Å) Conf->Align Fields Field Calculation (Steric/Elec/Hydro) Align->Fields PLS PLS Regression & LOO Validation Fields->PLS PLS->Align Refine Model Final Model (q² > 0.5) PLS->Model Validated

Figure 1: Standardized 3D-QSAR workflow ensuring statistical reliability through iterative alignment refinement.

Structural Insights & Design Strategy

Based on the CoMSIA contour maps generated in the cited studies [1, 2], we can map specific chemical modifications to biological outcomes.

The Quinazoline Pharmacophore Map
  • Region A (C6/C7 positions):

    • Observation: Large green contours (Steric favored).

    • Design Action: Bulky groups here (e.g., alkoxy chains) improve fit into the solvent channel and enhance solubility.

  • Region B (C4-Aniline):

    • Observation: Yellow contours (Hydrophobic favored) and Blue contours (Electropositive favored).

    • Design Action: Halogenated phenyl rings (3-Cl, 4-F) increase potency by engaging the hydrophobic pocket and withdrawing electrons to strengthen the N1 interaction.

  • Region C (N1):

    • Observation: Red contour (Electronegative favored).

    • Design Action: Maintain the N1 acceptor; do not substitute at C2, as steric bulk here clashes with Met793.

Quinazoline_SAR Core Quinazoline Core N1 N1: H-Bond Acceptor (Essential for Hinge) Core->N1 C4 C4-Aniline: Hydrophobic Pocket Core->C4 C67 C6/C7: Solvent Exposed (Steric Bulk Tolerated) Core->C67 C2 C2: Steric Intolerance (Keep Unsubstituted) Core->C2 Met793 Met793 N1->Met793 H-Bond Potency Potency C4->Potency Increases Affinity ADMET ADMET C67->ADMET Modulates Solubility

Figure 2: SAR interaction map derived from consensus CoMSIA field contributions.

Conclusion

For researchers targeting EGFR with quinazoline derivatives, the choice of QSAR method dictates the utility of the results.

  • Use 2D-QSAR/ML when screening large databases (e.g., ZINC, ChEMBL) to prioritize synthesis candidates.

  • Use CoMSIA (over CoMFA) for fine-tuning the lead series. The inclusion of hydrophobic and H-bond fields provides a more realistic approximation of the kinase binding pocket than steric/electrostatic fields alone.

The data confirms that while the quinazoline core is "privileged," the specificity required to overcome T790M resistance lies in the subtle electronic tuning of the C4-aniline and the solubilizing tails at C6/C7—features best visualized through 3D field analysis.

References

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PubMed Central (PMC). [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy. Frontiers in Chemistry. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment. ACS Omega. [Link]

  • Machine Learning-Based Approach to Developing Potent EGFR Inhibitors. PubMed Central (PMC). [Link]

  • QSAR-Based Models for Designing Quinazoline Based Inhibitors against Wild and Mutant EGFR. PLOS ONE. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-6,7-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Chloro-6,7-dimethylquinazoline Audience: Researchers, scientists, and drug development professionals.

Hazard Architecture & Logistical Overview

This compound (CAS: 31867-92-2 ) is a potent electrophilic intermediate commonly employed in the synthesis of tyrosine kinase inhibitors. Unlike its more common dimethoxy analog, this dimethyl variant presents a heightened toxicity profile that demands a containment-first approach.

Critical Hazard distinction: While many quinazoline building blocks are merely "Irritants" (Category 4), this compound is classified as Acute Toxic (Category 3) by oral, dermal, and inhalation routes. It poses an immediate threat to mucosal membranes and systemic health upon exposure.

Property Data Logistical Implication
CAS Number 31867-92-2Use for inventory tracking and waste labeling.
Molecular Weight 192.65 g/mol --
Physical State Solid (Powder)High dust generation potential; requires static control.
Reactivity Moisture SensitiveHydrolyzes to release HCl gas; store under inert gas (Argon/N2).
GHS Classification Acute Tox. 3 (H301, H311, H331) Zero-skin-contact policy. Work must be performed in a fume hood.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The "Toxic" classification necessitates a barrier strategy that assumes immediate permeation upon contact.

PPE Component Specification Scientific Rationale
Primary Gloves Nitrile (0.11 mm minimum) Provides tactile sensitivity for weighing; resistant to incidental powder contact.
Secondary Gloves Nitrile (Long-cuff, 0.15 mm+) Double-gloving is mandatory. The outer glove acts as a sacrificial barrier against the electrophilic chloro-quinazoline.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary control. If working outside a hood (e.g., balance calibration), a P100/N100 respirator is required.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust entering the lacrimal duct/mucosa.
Body Protection Tyvek® Lab Coat + Sleeve Covers Standard cotton coats absorb toxic dusts. Tyvek sheds particles and prevents dermal absorption.
Visualization: PPE Selection Logic

PPE_Logic Start Task Assessment Hood Is Fume Hood Available? Start->Hood Solid Handling Solid (Weighing/Transfer) Hood->Solid Yes Solution Handling Solution (Reaction/Quench) Hood->Solution Yes Respirator REQUIRED: N100/P3 Respirator + Tight Goggles Hood->Respirator No (Critical Fail) DoubleGlove REQUIRED: Double Nitrile Gloves (Change outer every 15 min) Solid->DoubleGlove Solution->DoubleGlove Standard Standard PPE: Lab Coat + Safety Glasses Sleeve Add Tyvek Sleeve Covers DoubleGlove->Sleeve If > 100mg

Figure 1: Decision logic for PPE selection based on containment availability and physical state.

Operational Workflow: Step-by-Step
Phase 1: Pre-Handling Preparation
  • Moisture Check: Inspect the container. If the solid has turned from a beige/yellow powder to a sticky white clump, hydrolysis has occurred (releasing HCl). Do not use.

  • Static Control: Place an ionizing bar or anti-static gun inside the fume hood. Chlorinated heterocycles are prone to static charge, which disperses toxic dust.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a dedicated "powder enclosure" or glove box.

Phase 2: Active Handling (Weighing & Synthesis)
  • Don PPE: Put on inner gloves, Tyvek coat, and outer long-cuff gloves.

  • Transfer: Open the container only inside the hood. Use a disposable spatula.

    • Why? Metal spatulas require cleaning (generating liquid waste); disposable ones can be bagged as solid hazardous waste, reducing exposure risk.

  • Reaction Setup:

    • Dissolve the solid immediately. Once in solution (e.g., DCM or DMF), the inhalation risk drops, but the dermal absorption risk (carrier solvent effect) increases.

    • Pro-Tip: If the reaction involves nucleophilic substitution (e.g., with an aniline), keep the vessel vented to a scrubber or neutralizing trap, as HCl gas will be generated.

Phase 3: Decontamination & Waste
  • Wipe Down: Use a solvent-dampened wipe (Acetone or Ethanol) to clean the balance area.

    • Caution: Do not use water initially, as it may generate HCl gas if significant residue remains.

  • Glove Removal: Use the "beak" method to remove outer gloves without touching the exterior. Dispose of them immediately into the solid hazardous waste stream.

Emergency Response & Spill Management

Scenario: A 500mg vial drops and shatters inside the fume hood.

  • Evacuate Immediate Area: Alert nearby personnel.

  • Do Not Dust: Do not use a brush or broom. This will aerosolize the toxic powder.

  • Wet Wipe Method:

    • Cover the spill with paper towels dampened with Dichloromethane (DCM) or Ethyl Acetate .

    • Scientific Logic:[1] The compound is soluble in organic solvents. Dissolving it into the towel traps the dust effectively. Water is poor for this due to low solubility and hydrolysis risk.

  • Disposal: Place all glass shards and towels into a wide-mouth jar, seal it, and label as "Toxic Debris (Quinazoline) - Do Not Open."

Visualization: Spill Response Protocol

Spill_Response Spill Spill Detected Location Is spill inside Fume Hood? Spill->Location Evacuate EVACUATE LAB Call HazMat Location->Evacuate No (Open Bench) Contain Close Sash Post Warning Sign Location->Contain Yes Cleanup Wet Method: Cover with DCM-soaked pads Contain->Cleanup Waste Double Bag Label: TOXIC Cleanup->Waste

Figure 2: Triage protocol for solid spills. Note the critical evacuation trigger for open-bench spills.

References
  • PubChem. (n.d.). Compound Summary: 4-Chloroquinazoline (CID 78864).[2] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Quinazoline derivatives toxicity profiles. Retrieved February 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.